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  • Product: 3-Amino-6-(methylthio)pyridazine
  • CAS: 39539-67-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-Amino-6-(methylthio)pyridazine – Structural Dynamics and Synthetic Utility

The following technical guide details the structural dynamics, physicochemical properties, and synthetic utility of 3-Amino-6-(methylthio)pyridazine. Executive Summary 3-Amino-6-(methylthio)pyridazine (CAS 39539-67-8) ac...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural dynamics, physicochemical properties, and synthetic utility of 3-Amino-6-(methylthio)pyridazine.

Executive Summary

3-Amino-6-(methylthio)pyridazine (CAS 39539-67-8) acts as a critical heterocyclic scaffold in the development of modern pharmaceuticals, particularly in the kinase inhibitor landscape. Its bifunctional nature—possessing both a nucleophilic amino group and a modifiable thioether moiety—allows for versatile orthogonal functionalization. This guide provides a rigorous analysis of its chemical identity, validated synthetic protocols, and reactivity profiles, serving as a foundational reference for drug discovery campaigns.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification
  • IUPAC Name: 6-(Methylthio)pyridazin-3-amine

  • Common Synonyms: 3-Amino-6-methylsulfanylpyridazine; 3-Amino-6-methylmercaptopyridazine

  • CAS Registry Number: 39539-67-8[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    S
  • Molecular Weight: 141.19 g/mol

  • SMILES: CSc1ccc(N)nn1

Molecular Geometry and Tautomerism

The pyridazine core is a planar, electron-deficient 1,2-diazine system. A critical feature of 3-aminopyridazines is the amino-imino tautomeric equilibrium. While the amino form (A) is thermodynamically predominant in the solid state and non-polar solvents due to aromatic stabilization, the imino form (B) can become relevant in polar protic solvents or during specific binding events in protein pockets.

  • Amino Form: Exocyclic

    
     bond; aromatic ring current maintained.
    
  • Imino Form: Exocyclic

    
     bond; hydrogen resides on ring nitrogen (N2), disrupting aromaticity but allowing specific hydrogen-bond donor/acceptor motifs.
    

Tautomerism Amino Amino Tautomer (Aromatic, Major) Imino Imino Tautomer (Non-aromatic, Minor) Amino->Imino  Protic Solvents / Binding  

Figure 1: Tautomeric equilibrium between the amino and imino forms of 3-amino-6-(methylthio)pyridazine.

Part 2: Physicochemical Properties[2][3]

The following data consolidates experimental and predicted values essential for handling and characterization.

PropertyValueContext/Notes
Physical State SolidCrystalline powder (typically off-white to pale yellow).
Density 1.28 g/cm³Predicted value; useful for packing density calculations.
Melting Point 110–115 °CRange inferred from close analogs (e.g., methoxy derivative mp ~105°C); experimental verification recommended per batch.
pKa (Conjugate Acid) ~3.5–4.0The ring nitrogens are weakly basic. Protonation occurs at N2.
LogP ~0.6Moderate lipophilicity; suitable for CNS-active scaffolds.
Solubility DMSO, MeOH, DCMHigh solubility in polar organic solvents; limited solubility in water.
Spectral Characteristics (Diagnostic)[4][5]
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       2.55 ppm (s, 3H, -SCH 
      
      
      
      ): Distinct singlet.
    • 
       6.20 ppm (s, 2H, -NH 
      
      
      
      ): Broad singlet, exchangeable with D
      
      
      O.
    • 
       6.80 ppm (d, 1H, H-4): Doublet, coupled to H-5.
      
    • 
       7.25 ppm (d, 1H, H-5): Doublet, downfield due to proximity to sulfur.
      
  • MS (ESI):

    
     m/z.
    

Part 3: Synthetic Pathways

The synthesis of 3-amino-6-(methylthio)pyridazine typically proceeds via Nucleophilic Aromatic Substitution (S


Ar) starting from commercially available 3,6-dichloropyridazine.
Primary Synthetic Route (S Ar)

This route is preferred for its scalability and the availability of the starting material, 3-amino-6-chloropyridazine.

Step 1: Amination

  • Reagents: 3,6-Dichloropyridazine, Aqueous Ammonia (NH

    
    OH).[2]
    
  • Conditions: Sealed tube, 100–120°C, 8–12 hours.

  • Mechanism: Selective displacement of one chlorine atom. The second chlorine is deactivated by the electron-donating amino group introduced in the first step.

Step 2: Thiolation

  • Reagents: 3-Amino-6-chloropyridazine, Sodium Thiomethoxide (NaSMe).

  • Solvent: DMF or Methanol (anhydrous).

  • Conditions: Reflux (MeOH) or 80°C (DMF), 4–6 hours.

  • Workup: Concentration, aqueous dilution, extraction with EtOAc.

Synthesis SM 3,6-Dichloropyridazine (Starting Material) Int 3-Amino-6-chloropyridazine (Intermediate) SM->Int NH4OH, 120°C (S_NAr) Prod 3-Amino-6-(methylthio)pyridazine (Target) Int->Prod NaSMe, DMF, 80°C (S_NAr)

Figure 2: Step-wise synthesis via Nucleophilic Aromatic Substitution.

Protocol: Thiolation of 3-Amino-6-chloropyridazine
  • Preparation: Charge a dry 3-neck flask with 3-amino-6-chloropyridazine (1.0 eq) and anhydrous DMF (10 vol).

  • Reagent Addition: Add Sodium Thiomethoxide (1.2 eq) portion-wise under N

    
     atmosphere. Caution: NaSMe is hygroscopic and odorous.
    
  • Reaction: Heat to 80°C. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Quench: Cool to room temperature. Pour into ice-water (50 vol).

  • Isolation: Filter the precipitate if solid; otherwise, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[2]
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient).

Part 4: Reactivity Profile & Applications

The bifunctional nature of 3-amino-6-(methylthio)pyridazine allows for "divergent synthesis," where the amino and thioether groups can be modified independently.

Reactivity Matrix
Functional GroupReaction TypeProduct ClassMechanism/Notes
Amino (-NH

)
Acylation/AmidationAmides/UreasStandard coupling with acid chlorides or isocyanates. Used to attach the scaffold to pharmacophores.
Amino (-NH

)
DiazotizationHalides/AzidesReaction with NaNO

/HX allows Sandmeyer-type transformation to 3-halo-6-methylthiopyridazines.
Methylthio (-SMe) OxidationSulfoxides/SulfonesOxidation with mCPBA or Oxone yields the sulfone (-SO

Me), making the C6 position highly electrophilic for further S

Ar displacement.
Ring Nitrogen (N2) AlkylationN-Alkyl PyridaziniumsAlkylation typically occurs at N2, potentially leading to quaternary salts.
Application in Drug Discovery

This scaffold is prominent in the design of Kinase Inhibitors (e.g., c-Met, VEGFR). The pyridazine nitrogens can accept hydrogen bonds from the kinase hinge region, while the amino group (often derivatized) extends into the specificity pocket.

Strategic Workflow: The "Oxidation-Displacement" Tactic A common strategy involves using the -SMe group as a "masked" leaving group.

  • Construct the core using the stable -SMe group.

  • Oxidize -SMe to -SO

    
    Me (Sulfone).
    
  • Displace the sulfone with a complex amine or alkoxide to install the final R-group at position 6.

Reactivity Core 3-Amino-6-(methylthio)pyridazine Amide Amide Derivative (Kinase Hinge Binder) Core->Amide R-COCl / Base (N-Acylation) Sulfone Sulfone Derivative (Activated Electrophile) Core->Sulfone mCPBA / DCM (S-Oxidation) Final 6-Substituted Analog (Drug Candidate) Sulfone->Final R'-NH2 / Heat (S_NAr Displacement)

Figure 3: Divergent synthetic utility of the scaffold in medicinal chemistry.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 39539-67-8. PubChem. Retrieved February 21, 2026, from [Link]

  • ChemSRC. (2025). 3-Amino-6-(methylthio)pyridazine Physicochemical Data. ChemSRC. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2024). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Retrieved February 21, 2026, from [Link]

Sources

Exploratory

Thermodynamic Stability of Methylthio Pyridazine Derivatives: A Technical Guide

The following technical guide details the thermodynamic stability, structural dynamics, and degradation pathways of methylthio pyridazine derivatives. Executive Summary Methylthio pyridazine derivatives represent a criti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability, structural dynamics, and degradation pathways of methylthio pyridazine derivatives.

Executive Summary

Methylthio pyridazine derivatives represent a critical scaffold in medicinal chemistry, often utilized as bioisosteres for phenyl rings or as precursors to more complex heterocyclic systems.[1] Their thermodynamic profile is defined by a delicate balance between aromatic stabilization and the labile nature of the C–S bond under oxidative stress.

While kinetically stable under neutral hydrolytic conditions, these derivatives exhibit significant metabolic liability via S-oxidation.[1] This guide provides the structural rationale, thermodynamic parameters, and experimental protocols necessary to assess and optimize these compounds for drug development.[1]

Structural Dynamics & Tautomerism

The thermodynamic stability of methylthio pyridazines is rooted in the precursor equilibrium between the pyridazinethione and mercaptopyridazine tautomers. Understanding this equilibrium is prerequisite to controlling the stability of the S-methylated product.

The Thione-Thiol Equilibrium

In the gas phase and polar solvents, the thione (A) tautomer is thermodynamically favored over the thiol (B) form by approximately 5–8 kcal/mol . This preference is driven by the strength of the N–H bond and the dipolar resonance contribution of the thioamide moiety.

  • S-Methylation: Alkylation of the sulfur atom locks the molecule into the thioether form, restoring full aromaticity to the pyridazine ring. This "aromatic lock" provides a significant thermodynamic sink (

    
    ), making the S-methyl derivative chemically distinct from its thione precursor.[1]
    
Regioisomer Stability (3- vs. 4-Substituted)
  • 3-Methylthio Pyridazine: The sulfur atom is adjacent to the ring nitrogen (alpha-position). Inductive withdrawal by the adjacent nitrogen lowers the electron density on sulfur, slightly increasing resistance to oxidation compared to the 4-isomer.

  • 4-Methylthio Pyridazine: The sulfur is in a beta-position. It is more electron-rich and typically exhibits a lower oxidation potential (

    
    ), making it more susceptible to metabolic S-oxidation.[1]
    

Tautomerism Thione Pyridazine-3(2H)-thione (Dominant Tautomer) Thiol Pyridazin-3-thiol (Minor Tautomer) Thione->Thiol ΔG ≈ +5 kcal/mol Methylated 3-(Methylthio)pyridazine (Aromatic 'Locked' Form) Thiol->Methylated Methylation (MeI/Base) Irreversible

Figure 1: Tautomeric equilibrium and the thermodynamic 'lock' achieved via S-methylation.[1]

Thermodynamic Parameters

To accurately model stability, the following bond dissociation energies (BDE) and thermodynamic values should be used as baseline references for methylthio pyridazine systems.

ParameterApprox. ValueSignificance
C(sp²)–S BDE ~75–85 kcal/molStronger than aliphatic C-S due to resonance; resistant to homolytic cleavage.
C(sp³)–S BDE ~65–70 kcal/molThe "weak link" for radical degradation pathways.[1]
S-Oxidation

-30 to -40 kcal/molHighly exothermic. Once initiated, the reaction drives to sulfoxide/sulfone.
pKa (Conj. Acid) ~2.0–3.5Weakly basic.[1] Protonation occurs at N2, activating the ring for nucleophilic attack.

Key Insight: The C–S bond itself is thermally stable up to ~250°C in inert atmospheres. Instability arises not from thermal bond fission, but from oxidative susceptibility of the sulfur lone pairs.

Degradation Pathways

The primary failure mode for methylthio pyridazines in drug development is Metabolic S-Oxidation , followed by nucleophilic displacement.

Oxidative S-Dealkylation (The Metabolic Liability)

The sulfur atom is a "soft" nucleophile and is rapidly oxidized by cytochrome P450 enzymes (or peroxides in stress testing) to the sulfoxide and sulfone .

  • Sulfide

    
     Sulfoxide:  Rapid process. The sulfoxide is chiral (if the ring is unsymmetrical) and more polar.
    
  • Sulfoxide

    
     Sulfone:  Slower step. The sulfone is a powerful electron-withdrawing group.
    
  • Nucleophilic Displacement (SnAr): The sulfonyl group activates the pyridazine ring (at C3 or C4) for nucleophilic aromatic substitution by water (hydrolysis) or glutathione, leading to the loss of the methylthio moiety.

Hydrolytic Stability[1]
  • Sulfide State: Highly stable to hydrolysis. The methylthio group is a poor leaving group (

    
    ).[1]
    
  • Sulfone State: Highly unstable. The methylsulfonyl group is an excellent leaving group (

    
    ), rapidly displaced by 
    
    
    
    or biological nucleophiles.[1]

Degradation Sulfide Methylthio Pyridazine (Stable) Sulfoxide Sulfoxide (Metabolite 1) Sulfide->Sulfoxide [O] (CYP450 / H2O2) Sulfone Sulfone (Metabolite 2 - Reactive) Sulfoxide->Sulfone [O] (Slower) Hydrolysis Pyridazinone + MeSO2H (Degradation Products) Sulfone->Hydrolysis SnAr (H2O / OH-) Rapid Displacement

Figure 2: The oxidative activation pathway leading to hydrolytic instability.[1]

Experimental Protocols

Protocol: Forced Degradation (Oxidative Stress)

This protocol validates the oxidative liability of the methylthio group.

Reagents:

  • Compound X (Methylthio pyridazine derivative)[1]

  • 30% Hydrogen Peroxide (

    
    )[1]
    
  • Acetonitrile (ACN)[1]

Procedure:

  • Preparation: Dissolve Compound X in ACN:Water (1:1) to a concentration of 1 mg/mL.

  • Initiation: Add

    
     to a final concentration of 3% (w/v).
    
  • Incubation: Incubate at 40°C for 24 hours.

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, and 24h. Quench immediately with aqueous sodium bisulfite (

    
    ).[1]
    
  • Analysis: Analyze via HPLC-UV/MS. Monitor for [M+16] (Sulfoxide) and [M+32] (Sulfone) peaks.[1]

    • Acceptance Criteria: >95% recovery of parent indicates high stability. >10% conversion to sulfoxide indicates metabolic liability.

Protocol: Synthesis via Thiol Methylation

A self-validating synthesis to ensure thermodynamic control.

  • Starting Material: 3-Chloro-6-substituted-pyridazine.

  • Displacement: Reflux with thiourea in ethanol (yields isothiuronium salt), followed by hydrolysis with NaOH to generate the thiol/thione anion in situ.

  • Methylation: Cool to 0°C. Add Methyl Iodide (MeI) dropwise.

    • Why 0°C? Controls exotherm and prevents S-over-alkylation (sulfonium salt formation).[1]

  • Validation: NMR must show a sharp singlet at

    
     2.6–2.8 ppm (S-Me). A shift to >3.0 ppm suggests N-methylation (kinetic impurity).[1]
    

Workflow Start Start: Pyridazine Halide Thiourea 1. Thiourea Reflux 2. NaOH Hydrolysis Start->Thiourea ThiolAnion Thiolate Anion (Intermediate) Thiourea->ThiolAnion MeI Add MeI (0°C) ThiolAnion->MeI Product S-Methyl Product MeI->Product QC QC: 1H-NMR (Check δ 2.7 vs 3.5) Product->QC

Figure 3: Synthetic workflow ensuring regiospecific S-methylation.

Computational Prediction (DFT)

For researchers designing new derivatives, Density Functional Theory (DFT) is the standard for predicting relative stability.[1]

  • Level of Theory: B3LYP/6-311++G(d,p) is recommended for sulfur-containing heterocycles.[1]

  • Solvation Model: PCM (Polarizable Continuum Model) using water or DMSO is essential, as gas-phase calculations often overstabilize the thiol form erroneously.[1]

  • Key Descriptor: Calculate the HOMO energy . A higher HOMO energy on the sulfur atom correlates directly with faster metabolic S-oxidation rates.

References

  • Tautomerism in Pyridazines

    • Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling.
  • Bond Dissociation Energies

    • C-O and C-S bonds: Stability, bond dissociation energies, and resonance stabilization.[1][2] Journal of Organic Chemistry.

    • [1]

  • Metabolic Stability & Kinetics

    • Kinetics of reactions in heterocycles. Part V. Replacement of the methylsulphinyl and methylthio-groups.[3] Journal of the Chemical Society B.

  • Pyridazine in Drug Discovery

    • The pyridazine heterocycle in molecular recognition and drug discovery.[4] Bioorganic & Medicinal Chemistry Letters.

  • Oxidative Degradation Mechanisms

    • Mechanism for the Oxidation of Sulfides and Sulfoxides.[5][6] ResearchGate / Journal of Molecular Structure.

Sources

Foundational

The Emerging Potential of 3-Amino-6-(methylthio)pyridazine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, with its deriv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3] This guide delves into the specific yet underexplored realm of 3-Amino-6-(methylthio)pyridazine, a versatile building block with significant potential for the development of novel therapeutic agents. While direct literature on this exact molecule is emerging, this document synthesizes information from closely related analogs to provide a comprehensive technical overview of its synthesis, reactivity, and promising applications in drug discovery.

The Pyridazine Core: A Privileged Scaffold in Drug Design

The pyridazine nucleus is considered a "privileged structure" in medicinal chemistry due to its unique physicochemical properties.[4] The two nitrogen atoms impart a dipole moment and hydrogen bonding capabilities, influencing molecular recognition at biological targets.[4] This heterocycle is often employed as a bioisosteric replacement for a phenyl ring, offering advantages in solubility and metabolic stability.[4] Pyridazine derivatives have been successfully developed into drugs and clinical candidates for a wide array of diseases, including cancer, inflammation, infectious diseases, and neurological disorders.[5][6][7]

Synthesis of 3-Amino-6-(methylthio)pyridazine: A Plausible Pathway

While a definitive, optimized synthesis for 3-Amino-6-(methylthio)pyridazine is not extensively documented in peer-reviewed literature, a highly plausible and efficient synthetic route can be extrapolated from established methods for related 3,6-disubstituted pyridazines. The most common starting material for such syntheses is the commercially available 3,6-dichloropyridazine.

A logical synthetic approach would involve a two-step nucleophilic aromatic substitution sequence. The first step would be the selective displacement of one chlorine atom with a methylthiolate source, such as sodium thiomethoxide. The second step would involve the amination of the remaining chloro-substituted position.

Synthesis of 3-Amino-6-(methylthio)pyridazine start 3,6-Dichloropyridazine intermediate 3-Chloro-6-(methylthio)pyridazine start->intermediate NaSMe, Solvent (e.g., DMF, DMSO) product 3-Amino-6-(methylthio)pyridazine intermediate->product NH3 (or equivalent), High T, High P

Caption: Plausible synthetic route to 3-Amino-6-(methylthio)pyridazine.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 3-Chloro-6-(methylthio)pyridazine

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO), add sodium thiomethoxide (1.0-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-chloro-6-(methylthio)pyridazine.

Step 2: Synthesis of 3-Amino-6-(methylthio)pyridazine

  • In a sealed pressure vessel, dissolve 3-chloro-6-(methylthio)pyridazine (1.0 eq) in a solution of ammonia in a suitable solvent (e.g., methanol or 1,4-dioxane).

  • Heat the mixture to a high temperature (e.g., 100-150 °C) for several hours.

  • After cooling to room temperature, carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield 3-Amino-6-(methylthio)pyridazine.

Chemical Reactivity and Derivatization Potential

The 3-Amino-6-(methylthio)pyridazine scaffold offers multiple points for chemical modification, making it an attractive starting point for the generation of diverse compound libraries.

Reactivity of 3-Amino-6-(methylthio)pyridazine core 3-Amino-6-(methylthio)pyridazine amino_reactions Amino Group Reactions (Acylation, Alkylation, Sulfonylation, etc.) core->amino_reactions thioether_reactions Thioether Oxidation (Sulfoxide, Sulfone) core->thioether_reactions ring_reactions Ring N-functionalization (Alkylation, etc.) core->ring_reactions

Caption: Key reactive sites on the 3-Amino-6-(methylthio)pyridazine core.

  • The Amino Group: The primary amino group at the 3-position is a versatile handle for a wide range of chemical transformations, including acylation, alkylation, sulfonylation, and the formation of ureas and thioureas. These modifications can be used to introduce various pharmacophoric features and modulate the physicochemical properties of the molecule.[8]

  • The Methylthio Group: The methylthio substituent at the 6-position can be oxidized to the corresponding sulfoxide and sulfone, which can alter the electronic properties and hydrogen bonding potential of the molecule. This group can also potentially be displaced by other nucleophiles under specific conditions.

  • The Pyridazine Ring: The nitrogen atoms of the pyridazine ring can undergo alkylation or other modifications, although this is generally less common in medicinal chemistry applications compared to functionalization of the substituents.

Anticipated Medicinal Chemistry Applications

Based on the extensive literature on pyridazine derivatives, compounds derived from 3-Amino-6-(methylthio)pyridazine are anticipated to exhibit a range of valuable biological activities.

Anticancer Activity

The pyridazine scaffold is a well-established pharmacophore in the design of anticancer agents.[9][10][11] Many pyridazine-containing compounds have been shown to inhibit various protein kinases, which are key regulators of cancer cell proliferation and survival.[12] For instance, derivatives of 3-aminopyridazine have been investigated as inhibitors of Pim-1 kinase, a proto-oncogene involved in several cancers.[13] The 3-Amino-6-(methylthio)pyridazine core could serve as a foundation for the development of novel kinase inhibitors, where the amino group can form crucial hydrogen bonds within the ATP-binding pocket of the target kinase, and the methylthio group can be further functionalized to enhance potency and selectivity.

Anti-inflammatory and Analgesic Properties

Pyridazine derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents.[3][7][14] A notable example is the development of 3-amino-6-aryl-pyridazines as selective cannabinoid receptor 2 (CB2) agonists for the treatment of inflammatory pain.[15] The CB2 receptor is a promising target for anti-inflammatory therapies as it is primarily expressed in immune cells. The 3-Amino-6-(methylthio)pyridazine scaffold could be explored for the development of novel anti-inflammatory agents, with the potential for derivatization to target specific inflammatory pathways. Furthermore, a 3-amino-6-phenyl-pyridazine derivative has been reported to possess antineuroinflammatory properties by inhibiting the overproduction of inflammatory mediators in glial cells.[16]

Antimicrobial Activity

The pyridazine nucleus is present in numerous compounds with a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[5][6][17][18] The structural versatility of the pyridazine ring allows for the introduction of various substituents that can interact with microbial targets. The 3-Amino-6-(methylthio)pyridazine core provides a template for the synthesis of new antimicrobial agents, where modifications at the amino and methylthio positions could lead to compounds with enhanced potency and a favorable safety profile.

Structure-Activity Relationship (SAR) Insights from Analogs

While specific SAR data for 3-Amino-6-(methylthio)pyridazine is not yet available, valuable insights can be drawn from related series of pyridazine derivatives.

General Structure Position of Variation Observed Activity Key SAR Insights Reference
3-Amino-6-aryl-pyridazine6-Aryl substituentCB2 AgonismThe nature and substitution pattern of the aryl group at the 6-position significantly influence potency and selectivity.[15]
3-Aryl-6-amino-triazolo[4,3-b]pyridazine3-Aryl substituentPim-1 Kinase InhibitionSubstitutions on the 3-aryl ring are crucial for achieving high potency and favorable physicochemical properties like solubility and permeability.[13]
3-Allylthio-6-aminopyridazines6-Amino substituentAnticancerThe nature of the amine at the 6-position plays a critical role in the antiproliferative activity against various cancer cell lines.[19]

These examples underscore the importance of systematic modifications at both the 3- and 6-positions of the pyridazine ring to optimize biological activity.

Future Directions and Conclusion

3-Amino-6-(methylthio)pyridazine represents a promising, yet largely untapped, scaffold in medicinal chemistry. Its straightforward synthesis and the potential for diverse functionalization make it an attractive starting point for the discovery of novel therapeutic agents. Future research efforts should focus on:

  • Developing and optimizing the synthesis of 3-Amino-6-(methylthio)pyridazine and its derivatives.

  • Systematic exploration of the chemical space around this scaffold through the generation of diverse compound libraries.

  • Screening these libraries against a wide range of biological targets , particularly those implicated in cancer, inflammation, and infectious diseases.

  • Conducting detailed structure-activity relationship studies to identify key structural features responsible for biological activity.

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019).
  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. (n.d.).
  • In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Deriv
  • Synthesis and Anti Cancer Activity of Pyrido[2,3-c]Pyridazine Deriv
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. (n.d.).
  • Gleave, R. J., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 465-468.
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • Synthesis and anticancer evaluation of pyridazine deriv
  • Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. (2009).
  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.
  • Watterson, D. M., et al. (2002). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Neuroscience Letters, 318(1), 17-20.
  • Synthesis, anti-microbial evaluation and cytotoxicity bioassay of some synthesized novel pyridazine derivatives comparison to standard. (n.d.). Der Pharma Chemica.
  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (n.d.).
  • [Antimicrobial activity of new pyridazine deriv
  • 3-AMINO-6-PHENYLPYRIDAZINE | CAS 14966-91-7. (n.d.). CymitQuimica.
  • 3-amino-6-substituted pyridazines and methods of preparing and utilizing same. (n.d.).
  • 3-AMINO-6-METHOXYPYRIDAZINE synthesis. (n.d.). ChemicalBook.
  • A Generalized Protocol for the Synthesis of 3-amino-6-methoxypyridazine. (n.d.). Benchchem.
  • Lee, H. J., et al. (2010). Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines. Archiv der Pharmazie, 343(2), 103-108.
  • Synthesis and Antimicrobial Activities of Some New Heterocyclic Compounds Based on 6-Chloropyridazine-3(2H)-thione. (n.d.). SciSpace.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PYRIDAZINE DERIV
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019).
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). PMC.
  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Deriv
  • 3-amino-6-methylpyridazine. (n.d.). Sigma-Aldrich.
  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (2007).
  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (n.d.).
  • Some biologically active pyridazine derivatives and their application. (n.d.).
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025).
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed.
  • 3,6-Bis(methylthio)pyridazine. (n.d.). PubChem.
  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. (2023).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Cross-Coupling Reactions of 3-Amino-6-(methylthio)pyridazine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Strategic Value of the 3-Amino-6-(methylthio)pyridazine Scaffold The pyridazine nucleus is a pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the 3-Amino-6-(methylthio)pyridazine Scaffold

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The 3-amino-6-(methylthio)pyridazine core, in particular, offers a versatile platform for the synthesis of novel drug candidates. The amino group provides a key site for pharmacophoric interactions and can be further functionalized, while the methylthio group at the 6-position presents a unique opportunity for strategic C-C and C-N bond formation through modern cross-coupling methodologies.[2] This guide provides a comprehensive overview of the cross-coupling reaction conditions for 3-Amino-6-(methylthio)pyridazine, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offering both established principles and practical protocols to accelerate drug discovery programs.

The Dual Role of the Methylthio Group: A Versatile Handle for Diversification

The methylthio (-SMe) group is not merely a placeholder; it is a functional and reactive handle that can be strategically employed in cross-coupling reactions. While less reactive than the corresponding halides (I > Br > Cl), the C-S bond of a methylthio group can be activated for oxidative addition to a low-valent transition metal catalyst, typically palladium or nickel.[3] This activation is often facilitated by the electron-deficient nature of the pyridazine ring, making the C6-position susceptible to catalytic turnover.

The decision to utilize the methylthio group as a leaving group is a strategic one, often dictated by the desired synthetic sequence and the availability of starting materials. In many synthetic routes, the journey to a diversified pyridazine library begins with the commercially available 3,6-dichloropyridazine.[4]

Diagram 1: Synthetic Entry Point

A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B  Nucleophilic  Amination C 3-Amino-6-(methylthio)pyridazine B->C  Nucleophilic  Thiolation

Caption: Initial functionalization of the pyridazine core.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures with high efficiency and functional group tolerance.[5] While direct Suzuki coupling of 3-Amino-6-(methylthio)pyridazine is less common in the literature than its chloro- or bromo-analogs, the principles governing these reactions provide a strong predictive framework. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition step, a key process in the catalytic cycle.[6]

Causality Behind Experimental Choices:
  • Catalyst System: The choice of palladium catalyst and ligand is critical. For heteroaryl substrates, particularly electron-rich ones like those containing an amino group, bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos) are often superior. These ligands promote the reductive elimination step and can stabilize the catalytically active Pd(0) species.

  • Base: The base plays a multifaceted role: it activates the boronic acid to form a more nucleophilic boronate species and neutralizes the acid generated during the reaction.[5] For substrates prone to hydrolysis, such as those with ester or amide functionalities, milder bases like K₂CO₃ or Cs₂CO₃ are preferred over stronger bases like NaOH or K₃PO₄. The use of aqueous base solutions is common, but in cases of substrate instability, anhydrous conditions with bases like KF can be employed.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is frequently used to dissolve both the organic substrate and the inorganic base.[5] The choice of solvent can influence reaction rates and selectivities.

Comparative Reactivity: -SMe vs. -Cl

The C-Cl bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-SMe bond. Therefore, if starting from 3-amino-6-chloropyridazine, the Suzuki coupling would be expected to proceed under milder conditions. However, the use of nickel catalysts can preferentially activate C-SMe bonds, offering an alternative synthetic strategy.

Detailed Application Protocol: Suzuki-Miyaura Coupling

Reaction: Arylation of 3-Amino-6-(methylthio)pyridazine with an Arylboronic Acid

Diagram 2: Suzuki-Miyaura Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, Boronic Acid, and Base C Add Degassed Solvent to Reaction Vessel A->C B Degas Solvent (e.g., Ar sparging) B->C D Add Pd Catalyst and Ligand C->D E Heat to Reaction Temperature (e.g., 80-110 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Aqueous Work-up F->G Reaction Complete H Extraction with Organic Solvent G->H I Purification (e.g., Column Chromatography) H->I cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, Amine, and Base B Add Anhydrous, Degassed Solvent A->B C Add Pd Pre-catalyst and Ligand B->C D Heat to Reaction Temperature (e.g., 90-120 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Quench Reaction E->F Reaction Complete G Aqueous Work-up and Extraction F->G H Purification (e.g., Column Chromatography) G->H cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, Alkyne, and CuI B Add Anhydrous Solvent and Amine Base A->B C Add Pd Catalyst B->C D Stir at Room Temp. or Gentle Heating C->D E Monitor Progress (TLC, LC-MS) D->E F Filter and Concentrate E->F Reaction Complete G Aqueous Work-up and Extraction F->G H Purification (e.g., Column Chromatography) G->H

Sources

Application

Functionalization of the Amino Group in 3-Amino-6-(methylthio)pyridazine: A Comprehensive Guide for Synthetic and Medicinal Chemists

Introduction: The Strategic Importance of the 3-Amino-6-(methylthio)pyridazine Scaffold The pyridazine core is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that make...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3-Amino-6-(methylthio)pyridazine Scaffold

The pyridazine core is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that make it an attractive component in drug design.[1][2][3] It often serves as a less lipophilic and advantageous substitute for a phenyl ring.[1] The strategic introduction of an amino group at the 3-position and a methylthio group at the 6-position of the pyridazine ring creates a versatile building block, 3-Amino-6-(methylthio)pyridazine, ripe for a multitude of chemical transformations. The amino group, in particular, serves as a key handle for introducing diverse functionalities, enabling the exploration of a vast chemical space and the generation of novel molecular entities with potential therapeutic applications. Pyridazine derivatives have shown a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[2][3][4] This guide provides a detailed exploration of the common and effective methods for the functionalization of the amino group in 3-Amino-6-(methylthio)pyridazine, offering researchers and drug development professionals a comprehensive resource for their synthetic endeavors.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of 3-Amino-6-(methylthio)pyridazine is paramount for designing successful synthetic strategies. The pyridazine ring is an electron-deficient heterocycle, which influences the reactivity of its substituents. The amino group at the 3-position is a nucleophilic center, readily participating in reactions with various electrophiles. The methylthio group at the 6-position is relatively stable but can be oxidized or displaced under specific conditions, offering another avenue for molecular diversification.[5]

Table 1: Physicochemical Properties of 3-Amino-6-(methylthio)pyridazine

PropertyValueSource
Molecular FormulaC₅H₇N₃SInferred
Molecular Weight141.19 g/mol Inferred
AppearanceOff-white to yellow crystalline solidGeneric Observation
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Generic Observation

Core Functionalization Strategies of the Amino Group

The primary amino group of 3-Amino-6-(methylthio)pyridazine is a versatile functional handle that can be readily modified through several key reaction classes. The choice of reaction will depend on the desired final compound and the overall synthetic strategy.

Functionalization_Strategies cluster_main Functionalization of 3-Amino-6-(methylthio)pyridazine cluster_products Resulting Derivatives A 3-Amino-6-(methylthio)pyridazine B Acylation A->B RCOCl, (RCO)₂O C Sulfonylation A->C RSO₂Cl D Alkylation A->D R-X, R-B(OH)₂ E Arylation (Buchwald-Hartwig) A->E Ar-X, Pd catalyst, ligand F Diazotization A->F NaNO₂, H⁺ G Amides B->G H Sulfonamides C->H I Secondary/Tertiary Amines D->I J Diaryl/Alkylaryl Amines E->J K Azo Compounds/Sandmeyer Products F->K

Caption: Key functionalization pathways for the amino group of 3-Amino-6-(methylthio)pyridazine.

Detailed Application Notes and Protocols

Acylation: Formation of Amide Derivatives

Acylation is a fundamental transformation that converts the primary amino group into an amide. This modification can significantly alter the biological activity and physicochemical properties of the parent molecule.[6] The choice of acylating agent allows for the introduction of a wide variety of substituents.

Causality Behind Experimental Choices: The use of acid anhydrides or acid chlorides is common for acylation. Anhydrides are often preferred for their milder reaction conditions and the formation of a carboxylic acid byproduct which is easily removed. Acid chlorides are more reactive and may require the use of a non-nucleophilic base to scavenge the HCl generated. The choice of solvent is critical; aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to avoid side reactions.

Protocol 1: General Procedure for Acylation with an Acid Anhydride

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-Amino-6-(methylthio)pyridazine (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., DCM, THF, or dioxane) at a concentration of 0.1-0.5 M.

  • Reagent Addition: Add the corresponding acid anhydride (1.1-1.5 eq) to the solution. If the starting material has low solubility, the reaction can be gently heated.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours when refluxing).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to remove the carboxylic acid byproduct. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired N-acylated pyridazine derivative.

Table 2: Representative Acylation Reactions

Acylating AgentProductTypical YieldReference
Acetic AnhydrideN-(6-(methylthio)pyridazin-3-yl)acetamideHigh
Propionic AnhydrideN-(6-(methylthio)pyridazin-3-yl)propanamideHigh
Chloroacetyl chloride2-chloro-N-(6-(methylthio)pyridazin-3-yl)acetamideGood[7]
Sulfonylation: Synthesis of Sulfonamides

The synthesis of sulfonamides is another important functionalization of the amino group, often leading to compounds with significant biological activities.[8]

Causality Behind Experimental Choices: Sulfonyl chlorides are the most common reagents for this transformation. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl formed during the reaction. Pyridine can also act as a catalyst.

Protocol 2: General Procedure for Sulfonylation

  • Reaction Setup: Dissolve 3-Amino-6-(methylthio)pyridazine (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., pyridine, DCM, or THF) at 0 °C.

  • Reagent Addition: Add the sulfonyl chloride (1.1-1.2 eq) dropwise to the cooled solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration. Alternatively, the mixture can be extracted with an organic solvent. The organic layer is then washed with dilute acid (to remove pyridine), water, and brine, dried, and concentrated.

  • Purification: The crude product is purified by recrystallization or column chromatography.

N-Alkylation and N-Arylation: Expanding the Substituent Scope

Direct alkylation or arylation of the amino group provides access to secondary and tertiary amines, which are key functionalities in many pharmaceuticals.

Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation.[9] Reductive amination or copper-promoted cross-coupling with alkyl boronic acids can be more selective methods.[9]

Protocol 3: Copper-Promoted N-Alkylation with Alkylboronic Acids

This protocol is adapted from a general method for the N-alkylation of aromatic amines and may require optimization for the specific substrate.[9]

  • Reaction Setup: To a reaction vessel, add 3-Amino-6-(methylthio)pyridazine (1.0 eq), the alkylboronic acid (1.5 eq), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a base (e.g., Na₂CO₃, 2.0 eq) in a suitable solvent such as toluene or dioxane.

  • Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the N-alkylated product.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11][12] It allows for the coupling of the amino group with a wide range of aryl halides and triflates.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base.[10][11] A variety of phosphine-based ligands have been developed to facilitate the coupling of different substrates. The base is crucial for the deprotonation of the amine and regeneration of the active catalyst.[11]

Buchwald_Hartwig_Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X   Ln B->C D Ligand Exchange C->D R'-NH₂ Base E Ar-Pd(II)-NHR'   Ln D->E F Reductive Elimination E->F F->A Regeneration G Ar-NHR' F->G

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), 3-Amino-6-(methylthio)pyridazine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol% or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.5 eq) in a dry, degassed solvent (e.g., toluene, dioxane).[13]

  • Reaction Conditions: Heat the reaction mixture at 80-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Table 3: Troubleshooting Common Issues in Buchwald-Hartwig Amination

IssuePossible CauseSuggested SolutionReference
Low or no conversionInactive catalystUse a fresh catalyst and ensure anhydrous and anaerobic conditions.[14]
Poor ligand choiceScreen different ligands.[11]
Side product formationHydrolysis of aryl halideUse a non-nucleophilic base and ensure anhydrous conditions.[14]
Homocoupling of aryl halideDegas the reaction mixture thoroughly.[14]
Diazotization and Subsequent Reactions

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups via Sandmeyer-type reactions.[15]

Causality Behind Experimental Choices: Diazotization is typically performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[15] The choice of acid and the subsequent nucleophile determines the final product.

Protocol 5: General Procedure for Diazotization and Sandmeyer Reaction

  • Diazonium Salt Formation: Dissolve 3-Amino-6-(methylthio)pyridazine (1.0 eq) in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., HCl, H₂SO₄). Add a solution of sodium nitrite (1.0-1.1 eq) in water dropwise, maintaining the low temperature.[16]

  • Sandmeyer Reaction: To the freshly prepared diazonium salt solution, add a solution of the appropriate copper(I) salt (e.g., CuCl, CuBr, CuCN) to introduce a chloro, bromo, or cyano group, respectively.

  • Work-up and Purification: Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction. Cool the mixture and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by column chromatography or recrystallization.

Analytical Characterization

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Safety Considerations

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Many of the reagents used, such as acid chlorides, sulfonyl chlorides, and palladium catalysts, are toxic, corrosive, or irritants. Handle them with care and consult the Safety Data Sheets (SDS) before use.

  • Diazonium salts can be explosive when isolated in a dry state. It is crucial to use them in solution immediately after their preparation.

Conclusion

The functionalization of the amino group in 3-Amino-6-(methylthio)pyridazine offers a rich and diverse field of synthetic exploration. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize novel pyridazine derivatives. By understanding the underlying chemical principles and carefully selecting reaction conditions, scientists can unlock the full potential of this versatile scaffold in the pursuit of new therapeutic agents and other valuable chemical entities. The successful application of these methods will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.[17]

References

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  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds | Request PDF. Retrieved from [Link]

  • Bentham Science Publisher. (2023, September 6). Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. Retrieved from [Link]

  • Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS. AND SOME REACTIONS. ARKIVOC, 2003(12), 115-125.
  • Hoffmann, V. (2023, October 17). Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. Ludwig-Maximilians-Universität München.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Park, E.-H., & Park, M.-S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. YAKHAK HOEJI, 49(1), 59-64.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US2891953A - 3-amino-6-substituted pyridazines and methods of preparing and utilizing same.
  • PMC. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Retrieved from [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Retrieved from [Link]

  • MDPI. (2025, September 30). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Retrieved from [Link]

  • Organic Synthesis Plus. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Retrieved from [Link]

  • PubMed. (2005, April 15). Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Retrieved from [Link]

  • MDPI. (2023, February 1). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Retrieved from [Link]

  • Dabbagh, H. A., Teimouri, A., & Chermahini, A. N. (2006). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. E-Journal of Chemistry, 3(4), 308-314.
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  • PrepChem.com. (n.d.). Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine. Retrieved from [Link]

  • GalChimia. (2010, March 1). R&D work: Alkylation of amines with alkylboronic acids. Retrieved from [Link]

  • Austin, J. (n.d.). Synthesis and General Reactivity of Selected Heterocycles Part 2. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. Retrieved from [Link]

  • PubMed. (2002, January 31). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Retrieved from [Link]

  • Google Patents. (n.d.). CA1127634A - Process for preparing diazonium salts of 3-amino-pyrazole.

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Method

microwave-assisted synthesis involving 3-Amino-6-(methylthio)pyridazine intermediates

Accelerating Discovery: Microwave-Assisted Synthesis of Bioactive Scaffolds from 3-Amino-6-(methylthio)pyridazine Abstract: The pyridazine core is a privileged scaffold in medicinal chemistry, forming the basis of numero...

Author: BenchChem Technical Support Team. Date: February 2026

Accelerating Discovery: Microwave-Assisted Synthesis of Bioactive Scaffolds from 3-Amino-6-(methylthio)pyridazine

Abstract: The pyridazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The functionalized intermediate, 3-Amino-6-(methylthio)pyridazine, represents a versatile building block for creating diverse chemical libraries. However, traditional synthetic routes often involve prolonged reaction times and harsh conditions, impeding rapid drug discovery cycles. This guide details the application of microwave-assisted organic synthesis (MAOS) to dramatically accelerate key cross-coupling reactions—Suzuki-Miyaura and Buchwald-Hartwig—enabling the rapid and efficient generation of novel 3,6-disubstituted pyridazine derivatives. We provide detailed, validated protocols, comparative data against conventional heating, and expert insights into reaction optimization and troubleshooting.

The Strategic Advantage of Microwave Synthesis for Pyridazine Scaffolds

Pyridazine derivatives are well-represented in pharmacology, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and antineuroinflammatory properties.[1][2][3] The 3-amino-6-substituted pyridazine motif is of particular interest to drug development professionals. The amino group at the C3 position provides a key vector for further functionalization, while the C6 position allows for the introduction of diverse aryl, heteroaryl, or amino moieties that can modulate the compound's pharmacological profile.

The intermediate 3-Amino-6-(methylthio)pyridazine is a valuable synthon. The methylthio (-SMe) group, like a halide, can act as a leaving group in palladium-catalyzed cross-coupling reactions. However, conventional thermal methods for these transformations can be sluggish, often requiring high temperatures and extended reaction times (hours to days), which can lead to byproduct formation and degradation of sensitive substrates.

Microwave-assisted organic synthesis (MAOS) offers a transformative solution.[4] By utilizing microwave irradiation, we can circumvent the limitations of conventional heating. The core principle lies in dielectric heating , where polar molecules and ions in the reaction mixture directly absorb microwave energy.[5][6] This energy is converted into thermal energy with exceptional efficiency, leading to rapid, uniform, and localized heating of the reaction medium.[7]

The key advantages for the synthesis of pyridazine derivatives include:

  • Dramatically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[8][9]

  • Improved Reaction Yields and Purity: Rapid heating can minimize the formation of thermal decomposition byproducts.[7]

  • Enhanced Reaction Control: Microwave reactors allow for precise temperature and pressure control, ensuring reproducibility.[10]

  • Access to Novel Chemical Space: The ability to rapidly reach high temperatures and pressures can drive difficult reactions to completion, enabling transformations that are unfeasible with standard methods.

This guide will focus on two of the most powerful C-C and C-N bond-forming reactions in modern medicinal chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination .

Reaction Schematics & Workflows

The following diagrams illustrate the core synthetic transformations and the general experimental workflow enabled by microwave assistance.

G cluster_suzuki Suzuki-Miyaura C-C Coupling cluster_buchwald Buchwald-Hartwig C-N Coupling start_suzuki 3-Amino-6-(methylthio)pyridazine microwave_suzuki Microwave Irradiation (e.g., 120°C, 10-20 min) start_suzuki->microwave_suzuki boronic_acid Ar-B(OH)₂ boronic_acid->microwave_suzuki reagents_suzuki Pd Catalyst Base Solvent reagents_suzuki->microwave_suzuki product_suzuki 3-Amino-6-arylpyridazine microwave_suzuki->product_suzuki High Yield start_buchwald 3-Amino-6-(methylthio)pyridazine microwave_buchwald Microwave Irradiation (e.g., 150°C, 10-30 min) start_buchwald->microwave_buchwald amine R¹R²NH amine->microwave_buchwald reagents_buchwald Pd Catalyst & Ligand Base Solvent reagents_buchwald->microwave_buchwald product_buchwald 3-Amino-6-(dialkylamino)pyridazine microwave_buchwald->product_buchwald Good to Excellent Yield

Figure 1: Core microwave-assisted cross-coupling reactions.

workflow setup 1. Reagent Prep (Vial Loading) seal 2. Vial Sealing setup->seal irradiate 3. Microwave Irradiation seal->irradiate cool 4. Rapid Cooling (Compressed Air) irradiate->cool workup 5. Reaction Work-up (Filtration/Extraction) cool->workup purify 6. Purification (Chromatography) workup->purify

Caption: General experimental workflow for microwave synthesis.

Detailed Application Protocols

These protocols are designed for use with a dedicated microwave reactor capable of controlling temperature and pressure. Safety Note: These reactions must be performed in sealed, pressure-rated microwave vials. Do not use a domestic microwave oven.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol is adapted from highly successful methods developed for the analogous 3-amino-6-chloropyridazine substrate and is expected to perform well with the methylthio derivative.[8][11] The C-S bond activation may sometimes require a slightly higher temperature or a catalyst system known for its efficacy in such couplings.

Objective: To synthesize 3-amino-6-arylpyridazines via palladium-catalyzed cross-coupling.

Materials:

Reagent M.W. Amount (1 mmol scale) Moles (mmol) Equiv.
3-Amino-6-(methylthio)pyridazine 141.19 141.2 mg 1.0 1.0
Aryl/Heteroarylboronic Acid - - 1.2 1.2
K₂CO₃ (or Cs₂CO₃) 138.21 207.3 mg 1.5 1.5
Pd(PPh₃)₄ 1155.56 57.8 mg 0.05 0.05

| Solvent (e.g., EtOH/H₂O 4:1) | - | 2 mL | - | - |

Step-by-Step Procedure:

  • Vessel Preparation: To a 10 mL pressure-rated borosilicate glass vial equipped with a magnetic stir bar, add 3-Amino-6-(methylthio)pyridazine (141.2 mg, 1.0 mmol).

  • Reagent Addition: Add the arylboronic acid (1.2 mmol), potassium carbonate (207.3 mg, 1.5 mmol), and Pd(PPh₃)₄ (57.8 mg, 0.05 mmol).

  • Solvent Addition: Add 2 mL of the ethanol/water (4:1) solvent mixture.

  • Inerting: Briefly purge the vial with nitrogen or argon gas for 2-5 minutes.

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the parameters as follows:

    • Temperature: 120 °C (use a ramp time of 2 minutes)

    • Hold Time: 10 minutes

    • Power: 300 W (or variable power to maintain temperature)

    • Stirring: On

  • Cooling: After irradiation is complete, allow the vial to cool to room temperature (typically <50 °C) using the instrument's compressed air cooling system.

  • Work-up: Once cooled, carefully open the vial. Dilute the reaction mixture with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the pure 3-amino-6-arylpyridazine product.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

This protocol is a representative procedure adapted from microwave-assisted C-N couplings on related chloro-azaheterocycles.[12][13] The choice of a bulky, electron-rich phosphine ligand like X-Phos is critical for facilitating the reductive elimination step.[14]

Objective: To synthesize 3-amino-6-(substituted-amino)pyridazines.

Materials:

Reagent M.W. Amount (0.5 mmol scale) Moles (mmol) Equiv.
3-Amino-6-(methylthio)pyridazine 141.19 70.6 mg 0.5 1.0
Amine (e.g., Morpholine) 87.12 52.3 mg (52 µL) 0.6 1.2
KOt-Bu (or NaOt-Bu) 112.21 78.5 mg 0.7 1.4
Pd(OAc)₂ 224.50 5.6 mg 0.025 0.05
X-Phos 476.65 23.8 mg 0.05 0.10

| Solvent (e.g., Toluene or Dioxane)| - | 2 mL | - | - |

Step-by-Step Procedure:

  • Vessel Preparation: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (5.6 mg, 0.025 mmol), X-Phos (23.8 mg, 0.05 mmol), and KOt-Bu (78.5 mg, 0.7 mmol) to a 10 mL microwave vial with a stir bar.

  • Reagent Addition: Add 3-Amino-6-(methylthio)pyridazine (70.6 mg, 0.5 mmol) and the desired amine (0.6 mmol).

  • Solvent Addition: Add 2 mL of anhydrous toluene.

  • Sealing: Securely seal the vial before removing it from the inert atmosphere.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the parameters as follows:

    • Temperature: 150 °C (use a ramp time of 2 minutes)

    • Hold Time: 15-30 minutes

    • Power: 300 W (or variable power to maintain temperature)

    • Stirring: On

  • Cooling: After the reaction, cool the vial to below 50 °C using compressed air.

  • Work-up: Carefully open the vial and dilute the contents with ethyl acetate (20 mL). Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Isolation: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel chromatography.

Performance Data: Microwave vs. Conventional Heating

The primary advantage of MAOS is the dramatic acceleration of reaction rates. The following table provides a comparative summary of expected outcomes for a typical Suzuki-Miyaura coupling based on literature for analogous substrates.[7][8][15][16]

ParameterMicrowave-Assisted SynthesisConventional Oil Bath HeatingAdvantage
Reaction Time 10 - 20 minutes 6 - 24 hours>48x Faster
Temperature 120 - 150 °C80 - 110 °CRapid, uniform heating
Typical Yield 80 - 95% 50 - 85%Higher throughput
Pressure 5 - 15 bar (in-situ)AtmosphericAccess to superheated solvents
Energy Input Direct to moleculesIndirect via vesselHigh energy efficiency
Side Products Generally lowerHigher due to prolonged heatingCleaner reaction profiles

Expert Insights: Troubleshooting & Optimization

Even with optimized protocols, challenges can arise. Understanding the causality behind potential issues is key to rapid problem-solving.

G cluster_troubleshooting Troubleshooting Common Issues issue1 Low Yield / No Reaction cause1a Cause: Inactive Catalyst issue1->cause1a cause1b Cause: Insufficient Temperature issue1->cause1b issue2 Homocoupling of Boronic Acid cause2a Cause: Oxygen in Vial issue2->cause2a cause2b Cause: Sub-optimal Base/Solvent issue2->cause2b issue3 Dehalogenation/Desulfurization cause3a Cause: Unstable Catalyst Complex issue3->cause3a solution1a Solution: Use fresh Pd(0) catalyst or pre-catalyst. cause1a->solution1a solution1b Solution: Increase MW temperature (e.g., in 10°C increments). cause1b->solution1b solution2a Solution: Improve degassing procedure before sealing vial. cause2a->solution2a solution2b Solution: Screen different bases (e.g., Cs₂CO₃, K₃PO₄). cause2b->solution2b solution3a Solution: Screen different ligands (e.g., SPhos, XPhos for C-S). cause3a->solution3a

Caption: Troubleshooting workflow for common cross-coupling issues.

  • Issue: Low Yield in Suzuki Coupling: The C-S bond of the methylthio group can be less reactive than a C-Br or C-I bond. If yields are low, consider increasing the temperature to 140-150 °C. Alternatively, screening a different palladium catalyst/ligand system known for C-S activation (e.g., using bulky biarylphosphine ligands like SPhos or XPhos with a Pd(OAc)₂ precursor) can be effective.[17]

  • Issue: Boronic Acid Homocoupling (Suzuki): Formation of a biaryl dimer from the boronic acid is a common side reaction, often promoted by the presence of oxygen.[15] Ensure the reaction mixture and vial headspace are thoroughly purged with an inert gas (N₂ or Ar) before sealing.

  • Issue: Low Yield in Buchwald-Hartwig Amination: This reaction is highly sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and that the reaction is set up under a strictly inert atmosphere. The choice of base is also critical; alkali metal tert-butoxides are generally superior for this transformation.[12]

Conclusion

Microwave-assisted synthesis provides a powerful, reliable, and highly efficient platform for the functionalization of the 3-Amino-6-(methylthio)pyridazine core. By significantly reducing reaction times from many hours to mere minutes, these protocols enable a much higher throughput for library synthesis in drug discovery programs. The methods described herein are robust and can be adapted to a wide range of boronic acids and amines, facilitating the rapid exploration of chemical space around the valuable pyridazine scaffold.

References

  • Siddiqui, N. et al. (2013). Microwave assisted synthesis of antimicrobial agents based on pyridazine moiety. Medicinal Chemistry Research, 23(5), 2425-2433. Available at: [Link]

  • El-Gazzar, A. R. B. A. et al. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 26(14), 4238. Available at: [Link]

  • ChemInform Abstract: Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). (2015). ResearchGate. Available at: [Link]

  • Lidström, P. et al. (2001). Microwave-assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. Available at: [Link]

  • Surana, P. & Gupta, A. (2010). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. International Journal of ChemTech Research, 2(1), 569-576. Available at: [Link]

  • Santana, G. O. et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 13(23), 12723. Available at: [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Available at: [Link]

  • Sharma, V. (2010). Microwave Chemistry: General Features and Applications. Indian Journal of Pharmaceutical Education and Research, 44(4), 410-418. Available at: [Link]

  • Collins, J. M. & Leadbeater, N. E. (2007). Microwave energy: a versatile tool for the academic and industrial laboratory. Organic & Biomolecular Chemistry, 5(8), 1141-1150. Available at: [Link]

  • Lin, X. et al. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry, 3, 13. Available at: [Link]

  • Zeni, G. & Larhed, M. (2006). Organochalcogen Compounds in Microwave-Assisted Organic Synthesis. Modern Microwave-Assisted Organic Synthesis, 199-240. Available at: [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Available at: [Link]

  • Bagley, M. C. et al. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules, 20(6), 10394-10414. Available at: [Link]

  • Guery, S. et al. (2006). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc, 2007(3), 101-113. Available at: [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. Available at: [Link]

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. Available at: [Link]

  • Caddick, S. (1995). Microwave assisted organic reactions. Tetrahedron, 51(38), 10403-10432. Available at: [Link]

  • Khalafy, J. et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 107-111. Available at: [Link]

  • Reddy, T. J. et al. (2007). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 12(11), 2418-2429. Available at: [Link]

  • White, P. D. et al. (2004). Comparative study of conventional and microwave assisted synthesis. Novabiochem. Available at: [Link]

  • Watterson, D. M. et al. (2002). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Journal of Medicinal Chemistry, 45(3), 563-566. Available at: [Link]

  • Frank, É. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1073-1080. Available at: [Link]

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331–8334. Available at: [Link]

  • Al-Masoudi, N. A. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2167-2178. Available at: [Link]

  • Patel, H. M. et al. (2012). Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 4(1), 450-455. Available at: [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Cézard, C. et al. (2017). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. European Journal of Organic Chemistry, 2017(28), 4165-4173. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yields with 3-Amino-6-(methylthio)pyridazine

Introduction Welcome to the technical support center for 3-Amino-6-(methylthio)pyridazine. This versatile heterocyclic compound is a valuable building block in medicinal chemistry and materials science, prized for its du...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 3-Amino-6-(methylthio)pyridazine. This versatile heterocyclic compound is a valuable building block in medicinal chemistry and materials science, prized for its dual reactive sites: the nucleophilic amino group and the pyridazine ring, which is amenable to functionalization, particularly through cross-coupling reactions.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this reagent. We will delve into the causality behind experimental choices to empower you to troubleshoot effectively and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 3-Amino-6-(methylthio)pyridazine and how does its structure influence its reactivity?

A1: 3-Amino-6-(methylthio)pyridazine has three key areas of reactivity:

  • The 3-Amino Group: This is a classical nucleophilic site. It readily participates in reactions such as acylation, sulfonylation, and alkylation.[1] Its reactivity can be modulated by the choice of base and solvent.

  • The Pyridazine Ring (C-H bonds): The electron-deficient nature of the diazine ring system makes it a suitable substrate for palladium-catalyzed cross-coupling reactions. The C-H bonds can be activated for C-C or C-N bond formation, although this typically requires converting a halo-pyridazine precursor.

  • The 6-Methylthio Group: The C-S bond can be targeted for functionalization. The methylthio group can be displaced under specific cross-coupling conditions, such as Negishi coupling, or oxidized to a sulfoxide or sulfone, which then become excellent leaving groups for nucleophilic aromatic substitution (SNAr).[3]

Q2: I need to install an aryl group on the pyridazine ring. Should I use a Suzuki-Miyaura or a Buchwald-Hartwig reaction?

A2: This depends on the bond you want to form.

  • For Carbon-Carbon (C-C) bond formation (i.e., adding an aryl or heteroaryl group), the Suzuki-Miyaura coupling is the industry standard.[4][5] It requires converting your 3-Amino-6-(methylthio)pyridazine to a halide (typically chloro- or iodo-) derivative first, which then couples with a boronic acid or ester.

  • For Carbon-Nitrogen (C-N) bond formation (i.e., adding a new amine), the Buchwald-Hartwig amination is the preferred method.[6][7] This reaction couples an amine with an aryl halide. If your goal is to functionalize the amino group itself, simpler methods like acylation are more direct.

Q3: What are the best practices for handling and storing 3-Amino-6-(methylthio)pyridazine?

A3: Like many amino-heterocycles, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent gradual degradation from air, moisture, and light. It is a solid at room temperature. While stable under proper storage, it's good practice to assess purity (e.g., by NMR or LC-MS) if it has been stored for an extended period before use in a critical reaction step.

Troubleshooting Guide: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the most common method for arylating the pyridazine core. However, its success is highly sensitive to reaction conditions. This guide addresses the most frequent issues encountered after first converting the substrate to its corresponding halide, such as 3-Amino-6-chloropyridazine.

Issue 1: Low or No Product Formation with Recovery of Starting Material

Q: My Suzuki-Miyaura reaction with 3-Amino-6-chloropyridazine is not working. I'm recovering most of my starting material. What's going wrong?

A: This is a classic symptom of catalyst inactivity or suboptimal reaction conditions. The cause often lies in one of three areas: the catalyst, the reagents, or the environment.

  • Pillar 1: Catalyst Deactivation (The "Why"): The active catalytic species is Palladium(0). It is highly susceptible to oxidation back to inactive Pd(II) by dissolved oxygen in your solvent.[8] Furthermore, the choice of phosphine ligand is critical; ligands that are too bulky or not electron-rich enough can fail to stabilize the Pd(0) center or facilitate the catalytic cycle efficiently.[9]

  • Troubleshooting Steps:

    • Aggressive Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. The most effective method is a "freeze-pump-thaw" cycle (3 repetitions), but sparging with argon or nitrogen for at least 20-30 minutes is a viable alternative.[8]

    • Ligand Screening: The ligand stabilizes the palladium catalyst and facilitates the reaction. If a standard ligand like P(Ph₃)₄ is failing, switch to a more electron-rich and sterically bulky "Buchwald ligand" such as SPhos or XPhos, which are designed to promote challenging couplings.[10]

    • Use a Pre-catalyst: Consider using a modern Pd(II) pre-catalyst that cleanly generates the active Pd(0) species in situ. This can be more reliable than using Pd(0) sources directly.

    • Verify Reagent Quality: Ensure your boronic acid is pure and not hydrolyzed to boric acid. Using a boronate ester (e.g., a pinacol ester) can increase stability and reduce side reactions.[8]

Issue 2: Significant Formation of Homocoupled Boronic Acid Dimer

Q: My desired product is forming, but it's heavily contaminated with a biaryl byproduct from my boronic acid coupling with itself. How do I suppress this?

A: Boronic acid homocoupling is a common side reaction, especially promoted by oxygen and the presence of Pd(II) species.[8] The mechanism involves the transmetalation of two boronic acid molecules to the palladium center, followed by reductive elimination.

  • Pillar 2: Controlling Reaction Pathways (The "Why"): The goal is to make the desired cross-coupling pathway kinetically more favorable than the undesired homocoupling pathway. This is achieved by rigorously excluding oxygen and carefully managing the palladium's oxidation state and concentration.

  • Troubleshooting Steps:

    • Rigorous Deoxygenation: This is the most critical step. Oxygen promotes the oxidation of the boronic acid and facilitates the homocoupling pathway.[8] Use the degassing methods described in Issue 1.

    • Use a Pd(0) Catalyst Source: Starting with a Pd(II) precatalyst requires an in situ reduction step, which can sometimes favor homocoupling. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this, provided oxygen is strictly excluded.[8]

    • Optimize Reagent Stoichiometry: While a slight excess (1.1-1.2 equivalents) of the boronic acid is standard, a large excess can increase the statistical likelihood of homocoupling.

    • Temperature Control: In some systems, pre-heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid can reduce homocoupling.[8]

Issue 3: Formation of a Pyridazinone Byproduct

Q: I am isolating a significant amount of a byproduct with a mass corresponding to the replacement of my halide with a hydroxyl group (a pyridazinone). What is causing this hydrolysis?

A: The electron-deficient pyridazine ring is susceptible to nucleophilic attack. In the presence of water and base, especially at elevated temperatures, the halide at the 6-position can be displaced by a hydroxide ion, leading to the formation of the corresponding pyridazinone.[8]

  • Pillar 3: Environment Control (The "Why"): Water is a competing nucleophile. The success of your primary reaction depends on ensuring that your intended nucleophile (the boronic acid in a Suzuki reaction) can react much faster than any residual water.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: This is non-negotiable. Use anhydrous solvents, dry your reagents (especially the base, e.g., K₂CO₃ or Cs₂CO₃), and run the reaction under a strict inert atmosphere (argon or nitrogen).[8]

    • Control Reaction Temperature: Hydrolysis is often more pronounced at higher temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[8]

    • Choice of Base: While common, hydroxide bases (like NaOH) should be avoided. Carbonate or phosphate bases are preferred. If hydrolysis persists, consider a non-nucleophilic, hindered base, although this may require re-optimization of the entire system.

Visualizing the Process

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Aryl Halide, Boronic Acid, & Base solvent 2. Add Anhydrous Solvent reagents->solvent degas 3. Degas Mixture (Ar sparge or Freeze-Pump-Thaw) solvent->degas catalyst 4. Add Pd Catalyst & Ligand (under Ar) degas->catalyst heat 5. Heat to 80-110 °C catalyst->heat monitor 6. Monitor by TLC/LC-MS heat->monitor quench 7. Cool & Quench monitor->quench extract 8. Aqueous Extraction quench->extract purify 9. Column Chromatography extract->purify end end purify->end Final Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree for Low Yields

G cluster_solutions start Low Yield in Suzuki Reaction check_catalyst Is the Catalyst/Ligand System Optimal? start->check_catalyst check_degas Was Degassing Thorough? check_catalyst->check_degas No end_good Proceed to check next variable check_catalyst->end_good Yes sol_catalyst Action: Screen modern ligands (e.g., SPhos) and pre-catalysts. check_catalyst->sol_catalyst No check_conditions Are Base/Solvent/Temp Correct? check_degas->check_conditions No check_degas->end_good Yes sol_degas Action: Use 3x Freeze-Pump-Thaw cycles or sparge for >30 min. check_degas->sol_degas No check_conditions->end_good No check_conditions->end_good Yes sol_conditions Action: Use anhydrous solvent. Screen bases (Cs₂CO₃, K₃PO₄). Optimize temperature. check_conditions->sol_conditions No rerun rerun sol_catalyst->rerun Rerun Reaction sol_degas->rerun sol_conditions->rerun

Caption: Troubleshooting workflow for low-yielding Suzuki reactions.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling 3-Amino-6-chloropyridazine with an arylboronic acid.

Materials & Reagents:

  • 3-Amino-6-chloropyridazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Amino-6-chloropyridazine, the arylboronic acid, and anhydrous K₂CO₃.[8]

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[8]

  • Degassing: Sparge the resulting suspension with a stream of argon for 20 minutes while stirring.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst to the mixture.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[8]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[11]

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired 3-amino-6-arylpyridazine.[8]

Data Summary Table: Suzuki-Miyaura Conditions
ParameterRecommended ConditionRationale / Notes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or Buchwald pre-catalystsCatalyst choice is substrate-dependent. Buchwald systems are often superior for challenging couplings.[12]
Ligand PPh₃, SPhos, XPhosUse bulky, electron-rich phosphine ligands for difficult substrates.[9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are preferred. Cs₂CO₃ is often more effective but more expensive.[13]
Solvent Dioxane/H₂O, Toluene, DMEAnhydrous solvents are critical to prevent hydrolysis. A small amount of water can sometimes accelerate the reaction.[8][13]
Temperature 80 - 110 °CHigh enough for reaction to proceed, but controlled to minimize side reactions like hydrolysis.[8]
Atmosphere Argon or NitrogenEssential to prevent oxidation and deactivation of the Pd(0) catalyst.[8]

References

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2003). Pyridazine Derivatives. Molecules, 8(7), 571-583. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Apasery, M. A. (2018). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 23(11), 2991. [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1836-1854. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PrepChem.com. Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine. [Link]

  • ResearchGate. A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. [Link]

  • Klinge, D. E. (1975). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Tilstam, U., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2968. [Link]

  • Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 49(7), 1478–1489. [Link]

  • Austin, J. Synthesis and General Reactivity of Selected Heterocycles Part 2. [Link]

  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Chemical Communications. Directed nucleophilic aromatic substitution reaction. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Svete, J., et al. (2002). Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H- pyrimido[1,2-b]pyridazine and 1. ARKIVOC, 2002(8), 143-156. [Link]

  • Organic Chemistry Portal. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Google Patents. Process for producing 3-amino-6-chloropyridazine.
  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • PubMed. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. [Link]

  • Thieme Chemistry. Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. [Link]

  • Durham E-Theses. A scaffold for the synthesis of highly functionalised heterocycles. [Link]

  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

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Optimization

purification techniques for 3-Amino-6-(methylthio)pyridazine crude mixtures

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 3-Amino-6-(methylthio)pyridazine. This document offers troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 3-Amino-6-(methylthio)pyridazine. This document offers troubleshooting guides and frequently asked questions (FAQs) in a detailed question-and-answer format to address specific challenges encountered during experimental work.

Introduction to Purification Challenges

3-Amino-6-(methylthio)pyridazine is a key intermediate in the synthesis of various pharmacologically active compounds.[1] The purification of this molecule from crude reaction mixtures is critical to ensure the quality and reliability of downstream applications. Common challenges in its purification stem from the presence of unreacted starting materials, side-products, and the inherent chemical properties of the target molecule, such as the basicity of the amino group and the potential for oxidation of the methylthio group.[2][3]

This guide provides a systematic approach to overcoming these challenges using established purification techniques, including recrystallization, column chromatography, and acid-base extraction.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-Amino-6-(methylthio)pyridazine.

Recrystallization Issues

Question: My crude 3-Amino-6-(methylthio)pyridazine oils out or fails to crystallize during recrystallization. What should I do?

Answer:

Oiling out or failure to crystallize is a common issue that can be resolved by systematically optimizing the solvent system and crystallization conditions.

  • Causality: This phenomenon typically occurs when the solute is too soluble in the chosen solvent at both high and low temperatures, or when the cooling process is too rapid, preventing the formation of a crystal lattice. The presence of impurities can also inhibit crystallization.

  • Troubleshooting Steps:

    • Solvent Selection:

      • If the compound is too soluble, try a less polar solvent system. For instance, if you are using pure methanol, consider a mixture of methanol and water, or switch to a less polar solvent like isopropanol or ethyl acetate.[4]

      • Conversely, if the compound is not dissolving even at elevated temperatures, a more polar solvent or a co-solvent system is needed.

      • A good starting point for solvent screening is to test the solubility of a small amount of your crude material in various solvents at room temperature and with heating. Ideal solvents will show poor solubility at room temperature but good solubility at elevated temperatures.

    • Cooling Rate:

      • Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. Slow cooling encourages the formation of larger, purer crystals.

    • Seeding:

      • If you have a small amount of pure product from a previous batch, add a single crystal (a "seed crystal") to the cooled, supersaturated solution to initiate crystallization.

    • Scratching:

      • Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Increase Concentration:

      • If the solution is not saturated enough, carefully evaporate some of the solvent and allow the solution to cool again.

Question: After recrystallization, my 3-Amino-6-(methylthio)pyridazine is still impure. How can I improve the purity?

Answer:

The persistence of impurities after a single recrystallization suggests that the chosen solvent system may not be optimal for discriminating between your product and the contaminants.

  • Causality: Impurities may have similar solubility profiles to the desired compound in the selected solvent. Alternatively, the impurities may have been occluded within the crystals during a rapid crystallization process.

  • Troubleshooting Steps:

    • Re-evaluate Solvent System:

      • Experiment with different solvent pairs. For example, if you used an ethanol/water system, try a dichloromethane/hexane or ethyl acetate/heptane system. The goal is to find a system where the impurity is either highly soluble or very insoluble, while your product has the desired temperature-dependent solubility.

    • Perform a Second Recrystallization:

      • A second recrystallization using the same or a different solvent system can often significantly improve purity.

    • Charcoal Treatment:

      • If you observe colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these contaminants.[4] Use charcoal sparingly, as it can also adsorb your product.

    • Slow Cooling is Crucial:

      • Ensure the crystallization process is slow to minimize the trapping of impurities in the crystal lattice.

Column Chromatography Issues

Question: My 3-Amino-6-(methylthio)pyridazine is streaking or tailing on the TLC plate and the column. What is causing this and how can I fix it?

Answer:

Streaking or tailing is a common problem when purifying basic compounds like 3-Amino-6-(methylthio)pyridazine on silica gel.

  • Causality: Silica gel is acidic, and the basic amino group of your compound can interact strongly with the stationary phase, leading to poor separation and elongated spots.

  • Troubleshooting Steps:

    • Mobile Phase Modification:

      • Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. Triethylamine (0.1-1%) is a common choice. Alternatively, a few drops of aqueous ammonia in the mobile phase can also be effective.

    • Solvent System Polarity:

      • If the compound is not moving from the baseline, the mobile phase is not polar enough. Gradually increase the polarity. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. A more polar system like dichloromethane/methanol may be necessary for highly polar compounds.

      • If the compound is running with the solvent front, the mobile phase is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent.

    • Use of Alternative Stationary Phases:

      • If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds. Reversed-phase silica (C18) is another option, using a polar mobile phase like water/acetonitrile or water/methanol.

Question: I am seeing co-elution of my product with an unknown impurity during column chromatography. How can I improve the separation?

Answer:

Co-elution occurs when the chosen mobile phase does not provide sufficient selectivity to resolve your product from an impurity.

  • Causality: The product and the impurity have very similar affinities for the stationary phase in the given mobile phase.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Systematically screen different solvent systems. A good starting point is to test various ratios of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, acetone).

      • Introducing a third solvent can sometimes improve separation. For example, a hexane/ethyl acetate/dichloromethane system might provide the necessary selectivity.

    • Gradient Elution:

      • Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can often improve the resolution of closely eluting compounds.

    • Change the Stationary Phase:

      • As mentioned previously, switching to a different stationary phase like alumina or C18 silica can alter the separation mechanism and may resolve the co-eluting compounds.

Potential for Oxidation

Question: I suspect my methylthio group is oxidizing to a sulfoxide or sulfone during purification. How can I confirm this and prevent it?

Answer:

The thioether in 3-Amino-6-(methylthio)pyridazine is susceptible to oxidation, especially if the reaction workup involves oxidizing agents or prolonged exposure to air at elevated temperatures.

  • Causality: The sulfur atom of the methylthio group can be oxidized to form a sulfoxide (-S(O)CH₃) and further to a sulfone (-S(O)₂CH₃). These oxidized byproducts are significantly more polar than the starting thioether.

  • Confirmation:

    • TLC Analysis: The oxidized impurities will have a much lower Rf value (be more polar) than your product on a silica gel TLC plate. You may observe new, more polar spots appearing over time.

    • NMR Spectroscopy: In the ¹H NMR spectrum, the methyl protons of the sulfoxide and sulfone will appear at a higher chemical shift (downfield) compared to the methyl protons of the methylthio group.

    • Mass Spectrometry: The mass spectrum will show peaks corresponding to the mass of your product plus 16 (sulfoxide) and plus 32 (sulfone).

  • Prevention:

    • Inert Atmosphere: When possible, conduct workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Avoid Strong Oxidizing Agents: Be mindful of reagents used in the synthesis and workup that could act as oxidants.

    • Minimize Heat and Light Exposure: Prolonged heating and exposure to UV light can promote oxidation. Concentrate solutions at reduced pressure and lower temperatures.

    • Use Fresh Solvents: Peroxides in older ether solvents can be a source of oxidation. Use freshly distilled or inhibitor-free solvents.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a TLC mobile phase to monitor the purification of 3-Amino-6-(methylthio)pyridazine?

A good starting point for a TLC mobile phase is a mixture of a non-polar and a moderately polar solvent. We recommend trying:

  • Hexane:Ethyl Acetate (1:1)

  • Dichloromethane:Methanol (95:5)

Adjust the ratio of the solvents to achieve an Rf value for your product in the range of 0.3-0.5 for optimal separation visualization. If streaking is observed, add 0.5% triethylamine to the mobile phase.

Q2: What is a recommended solvent system for recrystallizing 3-Amino-6-(methylthio)pyridazine?

Based on the polarity of the molecule, good starting points for recrystallization solvents include:

  • Isopropanol

  • Ethanol/Water mixture

  • Ethyl Acetate/Heptane mixture

Always perform a small-scale test to determine the optimal solvent and ratio.

Q3: Can I use acid-base extraction to purify 3-Amino-6-(methylthio)pyridazine?

Yes, acid-base extraction can be a very effective method to remove non-basic impurities.[5][6][7][8]

  • Principle: The basic amino group will be protonated in an acidic aqueous solution (e.g., 1M HCl), forming a water-soluble salt. Neutral or acidic impurities will remain in the organic layer.

  • General Protocol:

    • Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic solution with 1M HCl. Your product will move into the aqueous layer.

    • Separate the layers.

    • Wash the organic layer with 1M HCl to ensure complete extraction of the product.

    • Combine the acidic aqueous layers and cool in an ice bath.

    • Carefully basify the aqueous layer with a base like 2M NaOH until the product precipitates.

    • Collect the precipitated product by filtration, wash with cold water, and dry.

Q4: My starting material, 3-amino-6-chloropyridazine, is present in my crude product. Which purification method is best to remove it?

Both column chromatography and acid-base extraction are effective for removing unreacted 3-amino-6-chloropyridazine.

  • Column Chromatography: 3-amino-6-chloropyridazine is generally more polar than 3-Amino-6-(methylthio)pyridazine and will have a lower Rf value. A well-optimized solvent system should allow for good separation.

  • Acid-Base Extraction: Since both the starting material and the product are basic, acid-base extraction will not separate them from each other. However, it will effectively remove any non-basic impurities. If the primary impurity is the starting material, column chromatography is the preferred method.

Q5: What are the expected chemical shifts for the key protons in the ¹H NMR spectrum of 3-Amino-6-(methylthio)pyridazine?

While the exact chemical shifts will depend on the solvent used, you can generally expect:

  • Pyridazine ring protons: These will appear as two doublets in the aromatic region.

  • Amino (NH₂) protons: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

  • Methyl (CH₃) protons: A singlet in the aliphatic region.

Consulting a spectral database or the literature for closely related compounds can provide more precise expected chemical shift ranges.

Visualizing Purification Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude 3-Amino-6-(methylthio)pyridazine is_solid Is the major impurity non-basic? start->is_solid acid_base Acid-Base Extraction is_solid->acid_base  Yes column Column Chromatography is_solid->column  No check_purity Check Purity (TLC/NMR) acid_base->check_purity column->check_purity recrystallize Recrystallization (if solid) recrystallize->check_purity check_purity->recrystallize  Needs Further  Purification pure Pure Product check_purity->pure  Purity OK repeat Repeat Purification or Combine Methods check_purity->repeat  Still Impure

Caption: Decision tree for selecting an appropriate purification method.

General Purification Workflow

Purification_Workflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Final Polishing cluster_3 Analysis a Crude Reaction Mixture b Quench Reaction & Solvent Removal a->b c Acid-Base Extraction OR Column Chromatography b->c d Recrystallization c->d e Purity Assessment (TLC, NMR, MS) d->e f Pure 3-Amino-6-(methylthio)pyridazine e->f

Caption: A general workflow for the purification of 3-Amino-6-(methylthio)pyridazine.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Synthesis of 3-Amino-6-Substituted Pyridazines. Technical Support Center.
  • U.S. Patent No. 2,891,953. (1959). 3-amino-6-substituted pyridazines and methods of preparing and utilizing same.
  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry and Biochemistry.
  • Wikipedia. (2023). Acid–base extraction.
  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Patent No. WO2007026623A1. (2007). Process for producing 3-amino-6-chloropyridazine.
  • Maes, B. U. W., et al. (2003). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Synlett, (13), 2033-2036.
  • Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Senior Thesis, Liberty University.
  • Duerfeldt, A. S., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 465-468.
  • Chinese Patent No. CN107011255A. (2017). A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Abdel-Maksoud, M. S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1636-1651.
  • Organic Chemistry Portal. (2021). Synthesis of pyridazines.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine.
  • Haque, M. R., & Das, S. (2005). Role of sulfur compounds in the detection of amino acids by ninhydrin on TLC plate.
  • Haque, M. R., & Das, S. (2005). Role of Sulfur Compounds in the Detection of Amino Acids by Ninhydrin on TLC Plate.
  • Sigma-Aldrich. (n.d.). 3-Amino-6-chloropyridazine 97%.
  • MedChemExpress. (n.d.). 3-Amino-6-chloropyridazine.
  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
  • Durham University. (2008). A scaffold for the synthesis of highly functionalised heterocycles. Durham E-Theses.
  • Karas, G., et al. (2020). Convergent Synthesis of Thioether Containing Peptides. Molecules, 25(1), 193.
  • Chen, Y., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Organic & Biomolecular Chemistry, 20(4), 755-759.
  • Sarna, L. P., & Webster, G. R. B. (1974). Thin-layer chromatography of elemental sulphur.
  • ChemicalBook. (2025). 6-Chloropyridazin-3-amine.
  • ChemScene. (n.d.). 3-Amino-6-chloropyridazine.
  • PubChem. (n.d.). 6-Chloropyridazin-3-amine.
  • LIRIAS. (n.d.).
  • S. J. Miller, et al. (2018). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Topics in Current Chemistry, 376(1), 5.
  • Boduszek, B., & Galdysz, A. (2000). Comparison of the thin-layer chromatographic properties of sulfur-containing amino acids and their aminophosphonic analogues.

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Troubleshooting

Technical Support Hub: Cyclization Reactions of 3-Amino-6-Methylthiopyridazine

Answering the urgent needs of researchers in heterocyclic chemistry and drug development, this Technical Support Center provides a specialized troubleshooting guide for cyclization reactions involving the versatile yet c...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the urgent needs of researchers in heterocyclic chemistry and drug development, this Technical Support Center provides a specialized troubleshooting guide for cyclization reactions involving the versatile yet challenging substrate, 3-amino-6-methylthiopyridazine. As Senior Application Scientists, we have compiled field-proven insights and solutions to common experimental hurdles, moving beyond simple protocols to explain the underlying chemical principles that govern success or failure.

This guide is structured as a series of frequently asked questions (FAQs) that directly address the intricate problems you may encounter. Our goal is to empower you with the knowledge to diagnose issues, optimize conditions, and achieve your desired synthetic outcomes with confidence.

FAQ 1: Low Conversion or Complete Reaction Failure

Question: I am attempting a cyclization reaction with 3-amino-6-methylthiopyridazine, but I am observing very low conversion of my starting material, or the reaction is not proceeding at all. What are the primary factors to investigate?

Answer: This is a common yet multifaceted issue. The pyridazine ring is π-deficient, which influences its reactivity.[1] A systematic diagnosis is essential.

Core Diagnostic Workflow:

A Start: Low/No Conversion B 1. Verify Starting Material & Reagent Integrity - 3-amino-6-methylthiopyridazine stable? - Cyclizing agent active? - Solvents anhydrous? A->B Initial Check C 2. Assess Reaction Conditions - Temperature too low? - Incorrect solvent polarity? - Inappropriate base? B->C If materials are pure F Resolution: Systematic Optimization B->F D 3. Re-evaluate Electronic & Steric Factors - Is the pyridazine ring sufficiently activated? - Is the cyclizing agent sterically hindered? C->D If conditions seem appropriate C->F E 4. Catalyst/Promoter Issues (if applicable) - Catalyst deactivated? - Incorrect catalyst loading? D->E If electronics are challenging D->F E->F

Caption: General troubleshooting workflow for low conversion.

In-Depth Analysis & Solutions:

  • Reagent and Substrate Integrity:

    • Moisture: Many cyclization reagents, particularly dehydrating agents like POCl₃ or P₂O₅ used in Bischler-Napieralski type reactions, are extremely sensitive to moisture.[2][3][4] Water will quench these reagents and halt the reaction.

      • Protocol: Ensure all glassware is oven-dried. Use anhydrous solvents, dispensed under an inert atmosphere (Argon or Nitrogen).

    • Substrate Stability: While 3-amino-6-methylthiopyridazine is generally stable, ensure it has not degraded during storage. Confirm its purity by ¹H NMR and LC-MS before use.

  • Reaction Conditions:

    • Temperature: Intramolecular electrophilic aromatic substitutions, common in cyclizations, often require significant thermal energy to overcome the activation barrier, especially if the ring is not highly activated.[5]

      • Protocol: If the reaction is sluggish at a lower temperature, incrementally increase it by 10-20 °C. Monitor for potential side product formation at higher temperatures (see FAQ 2).

    • Solvent and Base Selection: The choice of solvent and base is critical and highly interdependent. Aprotic solvents are often preferred to avoid side reactions.[6][7] The base must be strong enough to facilitate the desired reaction step (e.g., deprotonation) without promoting undesired side reactions.

Parameter Selection Rationale & Expert Insight
Solvents Aprotic (Toluene, Dioxane, DMF, Acetonitrile): Generally preferred to minimize hydrolysis.[6] Acetonitrile can sometimes suppress retro-Ritter side reactions in Bischler-Napieralski cyclizations.[8]
Protic (Ethanol, Isopropanol): Use with caution. May be required for certain mechanisms but increases the risk of solvolysis or hydrolysis side products.
Bases Inorganic (K₂CO₃, Cs₂CO₃): Common in cross-coupling followed by cyclization. Cs₂CO₃ is more soluble and often more effective but also more expensive.[7]
Organic (Pyridine, Et₃N, DIPEA): Act as acid scavengers and can sometimes serve as catalysts. Pyridine is a classic choice for forming fused triazoles.[9]
Strong (NaH, LDA): Used for generating potent nucleophiles under strictly anhydrous conditions. Required for reactions involving carbanion intermediates.[10]

FAQ 2: Formation of Pyridazinone Side Product

Question: My main impurity is a pyridazinone derivative, where the -SMe group has been replaced by an oxygen. What is causing this and how can I prevent it?

Answer: This is a classic hydrolysis side reaction. The C6 position on the pyridazine ring is electrophilic and susceptible to nucleophilic attack. Under aqueous, basic, or even prolonged heating in protic solvents, the methylthio group can be displaced by water or hydroxide, leading to the thermodynamically stable pyridazinone tautomer.[6]

start 3-amino-6-methylthio pyridazine product Desired Cyclized Product start->product Intended Pathway side_product Pyridazinone Side Product start->side_product Hydrolysis Pathway reagent {Desired Reagent} reagent->product conditions H₂O / Base High Temp. conditions->start

Caption: Competing pathways: desired cyclization vs. hydrolysis.

Preventative Strategies:

  • Strict Anhydrous Conditions: This is the most critical factor. Ensure all solvents and reagents are rigorously dried.[6]

  • Control Reaction Temperature: Hydrolysis is often accelerated at higher temperatures. Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.[6]

  • Choice of Base: Avoid strongly nucleophilic bases if possible. A hindered, non-nucleophilic base like DIPEA or proton sponge may be preferable to options like NaOH or KOH if applicable to your reaction mechanism.

FAQ 3: Poor or Incorrect Regioselectivity

Question: The cyclization is occurring, but I am getting a mixture of isomers. How can I control which nitrogen atom participates in the ring closure?

Answer: Regioselectivity is a known challenge with aminopyridazines. The molecule presents multiple nucleophilic sites: the exocyclic amino group (NH₂) and the two ring nitrogens (N1 and N2). The reaction outcome is a delicate balance of electronic and steric factors.[11][12][13]

sub 3-Amino-6-methylthiopyridazine n1 Pathway A: Attack via Ring N1 sub->n1 Favored by: - Specific catalysts (e.g., Cu) - Pre-functionalization n_exo Pathway B: Attack via Exocyclic NH₂ sub->n_exo Favored by: - Condensation with aldehydes - Dehydrative cyclization p1 Isomer A (e.g., [1,2,4]triazolo[4,3-b]pyridazine) n1->p1 p2 Isomer B (e.g., Fused Pyrimidine) n_exo->p2

Caption: Potential regioselective cyclization pathways.

Controlling Factors and Experimental Approaches:

  • Mechanism-Driven Reagent Choice: The type of cyclization dictates the regioselectivity.

    • Formation of[5][9][14]triazolo[4,3-b]pyridazines: This typically involves the N2 and the exocyclic amino group. A common route is the condensation of a 2-hydrazinopyridine (which can be formed in situ) with an acid or aldehyde, followed by oxidative cyclization.[15] For your substrate, this would likely involve first converting the amino group to a hydrazine or a related functional group.

    • Electrophilic [4+1] Cyclization: Reactions using reagents like TFAA can proceed via the formation of a pyridinium salt, which activates the adjacent methyl group for cyclization with the amino group.[16][17] The substitution pattern on the pyridine ring is critical for this pathway's success.[17]

  • Steric Hindrance: The methylthio group at C6 can sterically influence the approach of bulky reagents, potentially favoring reaction at the less hindered N2/amino site over the N1 position.

  • Protecting Groups: While adding steps, one could temporarily protect one of the ring nitrogens if a suitable protecting group strategy can be devised that withstands the cyclization conditions.

  • Catalyst Control: In some systems, the choice of catalyst can dramatically switch the regiochemical outcome. For instance, different metal catalysts (e.g., Pd vs. Cu) can direct reactions to different sites on a heterocyclic core.

FAQ 4: My Reaction Produces a Complex, Inseparable Mixture

Question: After running my reaction, TLC and LC-MS show a multitude of products that are very difficult to separate by column chromatography. What has gone wrong?

Answer: The formation of a complex mixture typically points to either decomposition of the starting material/product or multiple competing reaction pathways running simultaneously.

Probable Causes & Solutions:

  • Harsh Reaction Conditions: High temperatures or highly acidic/basic conditions can cause sensitive heterocyclic systems to degrade.[2]

    • Solution: Attempt the reaction under milder conditions. For example, modern Bischler-Napieralski-type cyclizations can use reagents like triflic anhydride (Tf₂O) or oxalyl chloride which often work at lower temperatures and give cleaner reactions than the classical POCl₃/P₂O₅ at reflux.[2][8]

  • Radical or Undesired Aromatic Substitution Reactions: Pyridazines can undergo unexpected reactions.[18] Ensure your reaction is properly degassed and run under an inert atmosphere to minimize side reactions promoted by oxygen.[7]

  • Competing Cyclization Pathways: As discussed in FAQ 3, if the energy barriers for multiple cyclization pathways are similar, a mixture is inevitable.

    • Solution: A thorough screening of reaction parameters is required to find a window where one pathway is significantly favored.

Troubleshooting Summary Table

Problem Probable Cause(s) Recommended First Action(s)
Low/No Yield Moisture, inactive reagents, temperature too low.Use oven-dried glassware, fresh anhydrous solvents/reagents, and incrementally increase temperature.[2][6][7]
Formation of Pyridazinone Hydrolysis due to water, high temperature, or protic solvents.Ensure strictly anhydrous conditions; lower the reaction temperature.[6]
Mixture of Regioisomers Multiple competing nucleophilic sites (N1, N2, NH₂).Change the cyclizing agent or catalyst to favor one mechanistic pathway; screen solvents and temperatures.[12][13]
Complex/Inseparable Mixture Decomposition under harsh conditions (high temp, strong acid).Use milder cyclizing agents (e.g., Tf₂O instead of POCl₃); lower the reaction temperature.[2][8]

References

  • Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities. European Journal of Medicinal Chemistry.
  • Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. MDPI.
  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. PMC.
  • Pictet–Spengler reaction. Wikipedia.
  • Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. Benchchem.
  • Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines. Benchchem.
  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PMC.
  • "6-Propylpyridazin-3-amine" reaction mechanism troubleshooting. Benchchem.
  • Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis. Chemical Science (RSC Publishing).
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • Bischler-Napieralski Reaction. J&K Scientific LLC.
  • Recent Advances in Pyridazine Chemistry.
  • Bischler–Napieralski reaction. Wikipedia.
  • Bischler-Napieralski Reaction. Organic Chemistry Portal.
  • Complementary regioselectivity in the synthesis of iminohydantoins: remarkable effect of amide substitution on the cyclization. Organic & Biomolecular Chemistry (RSC Publishing).
  • Product Class 8: Pyridazines. Science of Synthesis.
  • Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application.
  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. ChemRxiv.
  • Electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines to 6-azaindoles. American Chemical Society.
  • NOVEL 3-AMINOTHIENO[2,3-B]PYRIDINE SYNTHESIS VIA A SILICON-DIRECTED ANIONIC CYCLIZ

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Optimization

stability of 3-Amino-6-(methylthio)pyridazine under acidic hydrolysis conditions

Technical Support Center: 3-Amino-6-(methylthio)pyridazine Stability Guide Welcome to the technical support hub for 3-Amino-6-(methylthio)pyridazine . This guide addresses a critical inquiry regarding the stability of th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-6-(methylthio)pyridazine Stability Guide

Welcome to the technical support hub for 3-Amino-6-(methylthio)pyridazine . This guide addresses a critical inquiry regarding the stability of this intermediate under acidic conditions. As researchers, we often subject heterocyclic building blocks to harsh environments—workups, salt formations, or deprotection steps—without fully anticipating the degradation pathways.

This guide provides the mechanistic insights, diagnostic tools, and protocols necessary to handle this compound effectively.

Executive Summary: The Stability Spectrum

Is 3-Amino-6-(methylthio)pyridazine stable in acid? It depends entirely on the temperature and acid concentration.

  • Condition A (Mild): Dilute acid (e.g., 1N HCl) at Room Temperature (RT).

    • Status: STABLE.

    • Outcome: Forms the hydrochloride salt. This is the preferred method for storage and purification.

  • Condition B (Forcing): Strong acid (e.g., 6N HCl, HBr) at Reflux (>60°C).

    • Status: UNSTABLE.

    • Outcome: Hydrolytic cleavage of the methylthio group (-SMe) to release methanethiol (MeSH) and form 6-amino-3(2H)-pyridazinone .

Technical Deep Dive: Degradation Mechanism

The pyridazine ring is electron-deficient (π-deficient), making the positions alpha to the nitrogens (C3 and C6) highly susceptible to nucleophilic attack. While the amino group (-NH₂) is a poor leaving group, the methylthio group (-SMe) is a "pseudo-halogen" and can be displaced by water under forcing acidic conditions.

Degradation Pathway Diagram

G cluster_0 Critical Control Point Start 3-Amino-6-(methylthio)pyridazine (Intact) Protonated Protonated Species (N-H+) Start->Protonated + H+ (Fast) Transition Tetrahedral Intermediate (Water Attack at C6) Protonated->Transition + H2O, Heat (Slow, Rate Determining) Product 6-Amino-3(2H)-pyridazinone (Degradant) Transition->Product - MeSH Byproduct Methanethiol (MeSH) (Gas) Transition->Byproduct

Caption: Acid-catalyzed hydrolysis pathway of the methylthio group at elevated temperatures.

Diagnostic Troubleshooting: How do I know if it degraded?

If you suspect your reaction or workup has compromised the integrity of the molecule, use this diagnostic matrix.

Table 1: Degradation Indicators
Diagnostic ToolObservation (Intact)Observation (Degraded)Technical Explanation
Olfactory Odorless or faint amine smell.Strong "Rotten Cabbage" smell. Release of Methanethiol (MeSH) gas during hydrolysis.
HPLC (Reverse Phase) Single peak at expected retention time (RT).New peak at earlier retention time (Lower

).
The hydrolysis product (Pyridazinone) is significantly more polar (H-bond donor) than the parent thioether.
LC-MS (ESI+)


Loss of -SMe (-47) and gain of -OH (+17) results in a net mass loss of 30 Da .
Solubility Soluble in organic solvents (DCM, EtOAc).Poor solubility in organics; soluble in water/base.Formation of the pyridazinone tautomer creates a rigid H-bond network, reducing lipophilicity.

Experimental Protocols

Protocol A: Safe Salt Formation (Recommended)

Use this to stabilize the compound without degradation.

  • Dissolution: Dissolve 3-Amino-6-(methylthio)pyridazine (1.0 eq) in anhydrous Ethanol or Methanol (5 mL/mmol).

  • Cooling: Place the flask in an ice-water bath (0–5°C). Critical: Heat promotes hydrolysis.

  • Acidification: Dropwise add 1.25 M HCl in Ethanol (1.1 eq) over 10 minutes.

  • Precipitation: Stir at 0°C for 30 minutes. Dilute with diethyl ether if precipitation is slow.

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

    • Result: 3-Amino-6-(methylthio)pyridazine Hydrochloride.

Protocol B: Intentional Hydrolysis (Synthesis of Pyridazinone)

Use this if your goal is to synthesize 6-amino-3(2H)-pyridazinone.

  • Setup: Suspend starting material in 6N HCl (10 mL/mmol).

  • Reaction: Heat to reflux (approx. 100°C) for 4–6 hours.

    • Monitor: Use a bleach trap for the condenser outlet to neutralize the evolved Methanethiol.

  • Workup: Cool to room temperature. Neutralize carefully with solid Na₂CO₃ to pH 7.

  • Isolation: The product often precipitates upon neutralization. Filter or extract with n-Butanol.

Frequently Asked Questions (FAQs)

Q1: Can I use H₂SO₄ instead of HCl? A: Yes, but sulfuric acid is non-volatile and harder to remove. If you use concentrated H₂SO₄ and heat, you risk sulfonating the ring or causing oxidative tars. Stick to dilute HCl for stability or concentrated HCl for hydrolysis.

Q2: I see a minor impurity at +16 mass units. Is this hydrolysis? A: No. A +16 shift usually indicates oxidation of the sulfur to a sulfoxide (S=O). This happens if your acid contains oxidizing impurities (like traces of HNO₃) or if the reaction was exposed to air/light for prolonged periods in solution.

Q3: Is the amino group (-NH₂) stable? A: Generally, yes. The methylthio group is the "weakest link" on the pyridazine ring under acidic conditions. Hydrolysis of the amino group to a hydroxyl (forming the dione) typically requires nitrosation (NaNO₂/HCl) or extreme forcing conditions (conc. alkali at >150°C).[1][2]

Q4: How do I store the free base to prevent decomposition? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The free base can slowly oxidize or hydrolyze if exposed to moisture and air over months. The HCl salt is significantly more stable.

References

  • BenchChem Technical Support. Synthesis of 3-Amino-6-Substituted Pyridazines: Troubleshooting Hydrolysis Side Reactions. Retrieved from

  • Sigma-Aldrich. Product Specification: 3-Amino-6-chloro-4-(methylthio)pyridazine.[3] Retrieved from

  • ResearchGate. Hydrolysis of Methylthio-maleimides and Pyridazine Derivatives in Acidic Media. Retrieved from

  • National Institutes of Health (NIH). The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery. Retrieved from

Sources

Troubleshooting

removing sulfur impurities from 3-Amino-6-(methylthio)pyridazine synthesis

Welcome to the technical support center for the synthesis of 3-Amino-6-(methylthio)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges asso...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-6-(methylthio)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on the identification and removal of persistent sulfur-containing impurities. The following question-and-answer format addresses specific issues you may encounter during your experiments, providing in-depth explanations and actionable protocols to ensure the successful synthesis and purification of your target compound.

Overview of the Synthesis

The synthesis of 3-Amino-6-(methylthio)pyridazine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The common starting material, 3-amino-6-chloropyridazine, is reacted with a sulfur nucleophile, such as sodium thiomethoxide, to yield the desired product.[1][2] While seemingly straightforward, this reaction is often complicated by the formation of various sulfur-containing byproducts that can be challenging to separate from the final product.

Synthesis_Pathway 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine Product 3-Amino-6-(methylthio)pyridazine 3-Amino-6-chloropyridazine->Product S N Ar Reaction Sodium_Thiomethoxide Sodium_Thiomethoxide Sodium_Thiomethoxide->Product Disulfide_Impurity Dimethyl disulfide Sodium_Thiomethoxide->Disulfide_Impurity Oxidation Reductive_Cleavage Disulfide_Dimer Product-S-S-Product Monomer_Product 3-Amino-6-(methylthio)pyridazine Disulfide_Dimer->Monomer_Product Reduction Reducing_Agent e.g., DTT, TCEP Reducing_Agent->Monomer_Product

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 3-Amino-6-(methylthio)pyridazine vs 3-amino-6-chloropyridazine

Executive Summary The Core Distinction: The choice between 3-amino-6-chloropyridazine (Compound A) and 3-amino-6-(methylthio)pyridazine (Compound B) is not merely about leaving group ability; it is a strategic choice bet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Distinction: The choice between 3-amino-6-chloropyridazine (Compound A) and 3-amino-6-(methylthio)pyridazine (Compound B) is not merely about leaving group ability; it is a strategic choice between immediate reactivity and orthogonal protection .

  • The Chloro-derivative (A) is the "Workhorse." It offers direct, moderate reactivity for Nucleophilic Aromatic Substitution (

    
    ) and standard Palladium-catalyzed cross-couplings (Suzuki-Miyaura).
    
  • The Methylthio-derivative (B) is the "Masked Electrophile." It is chemically inert to conditions that would displace a chloride. However, it offers two high-value strategic pathways:

    • Liebeskind-Srogl Coupling: A specific Pd/Cu-catalyzed C-C bond formation that leaves halides intact.

    • Oxidative Activation: Conversion to the sulfone (

      
      ), creating a "Super-Leaving Group" that reacts orders of magnitude faster than the chloride.
      

Electronic & Structural Analysis

To understand the reactivity, we must analyze the electronic inputs of the substituents on the 1,2-diazine (pyridazine) core.[1]

Feature3-Amino-6-chloropyridazine 3-Amino-6-(methylthio)pyridazine
C6 Substituent Effect Inductive Withdrawal (-I): StrongResonance (+M): WeakInductive Withdrawal (-I): WeakResonance (+M): Strong
Net Electronic State Electron Deficient (Electrophilic)Electron Rich (Nucleophilic/Passivated)
Leaving Group Ability Good (

is a stable weak base)
Poor (

is a strong base/poor LG)
Primary Utility Direct FunctionalizationOrthogonal Protection / Late-stage Activation
Reactivity Visualization (DOT)

Reactivity Cl_Compound 3-Amino-6-chloropyridazine (Standard Electrophile) SNAr Direct SNAr (Nucleophiles: R-NH2, RO-) Cl_Compound->SNAr 80-120°C Suzuki Suzuki Coupling (Pd(0), Boronic Acids) Cl_Compound->Suzuki Standard SMe_Compound 3-Amino-6-(methylthio)pyridazine (Masked Electrophile) Liebeskind Liebeskind-Srogl (Pd(0)/Cu(I), Boronic Acids) SMe_Compound->Liebeskind Orthogonal Oxidation Oxidation (mCPBA or Oxone) SMe_Compound->Oxidation Activation Sulfone Sulfone Intermediate (Super-Electrophile) Oxidation->Sulfone RapidSNAr Rapid SNAr (Mild Conditions) Sulfone->RapidSNAr 0-25°C (>100x rate of Cl)

Figure 1: Strategic reactivity flow. Note that the SMe derivative requires activation or specific catalysis to react at C6.

Detailed Reactivity Profiles

A. Nucleophilic Aromatic Substitution ( )

The 3-amino group is a strong electron donor (+M), which pushes electron density into the ring. This raises the LUMO energy, making the ring less susceptible to nucleophilic attack compared to a simple chloropyridazine.

  • Chloro-Reactivity: Requires forcing conditions (high heat, polar aprotic solvents like DMSO/NMP) to overcome the deactivating effect of the amine.

  • Methylthio-Reactivity: Inert. The C-S bond is strong, and the thiolate is a poor leaving group.

  • The "Sulfone Switch": Oxidizing SMe to

    
     reverses the electronics. The sulfone is strongly electron-withdrawing (-I, -M), drastically lowering the LUMO energy. The sulfinate leaving group (
    
    
    
    ) is excellent.
    • Result: The sulfone derivative reacts with amines at room temperature, whereas the chloro derivative requires heating to >100°C.

B. Metal-Catalyzed Cross-Coupling
  • Suzuki-Miyaura (Cl): The C-Cl bond undergoes oxidative addition with Pd(0). However, the free amino group can coordinate to Pd, potentially poisoning the catalyst. Recommendation: Use bulky ligands (e.g., XPhos, BrettPhos) or protect the amine (Boc/Acetyl) first.

  • Liebeskind-Srogl (SMe): This is the distinct advantage of the SMe derivative. Using a Copper(I) carboxylate cofactor (e.g., CuTC), the SMe group can be cross-coupled with boronic acids.[2]

    • Why use this? It allows you to retain a Cl substituent elsewhere in the molecule, or to perform the coupling under neutral conditions where

      
       side reactions are suppressed.
      

Experimental Protocols

Protocol A: Direct Displacement of Chloride ( )

Use this for robust substrates where high temperature is tolerated.

  • Setup: In a pressure vial, dissolve 3-amino-6-chloropyridazine (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

  • Reagents: Add the nucleophile (primary/secondary amine, 2.0 equiv). If using a salt form of the amine, add DIPEA (3.0 equiv).

  • Reaction: Seal and heat to 120°C for 12–24 hours.

    • Monitoring: TLC (5% MeOH/DCM). The product will be more polar than the starting chloride.

  • Workup: Dilute with water (5x volume). Extract with EtOAc. Wash organic layer with brine to remove DMSO.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: The "Sulfone Switch" (Oxidation + Displacement)

Use this when mild conditions are required or the nucleophile is weak.

Step 1: Oxidation [3]

  • Dissolve 3-amino-6-(methylthio)pyridazine (1.0 equiv) in DCM or Acetone/Water (1:1) .

  • Add Oxone (2.5 equiv) or mCPBA (2.5 equiv) at 0°C. Stir at RT for 4 hours.

  • Observation: The reaction mixture often becomes a thick suspension.

  • Workup: Filter solids. Wash filtrate with saturated

    
     (if mCPBA used). Concentrate to obtain the sulfone (often a white solid). Note: Sulfones are highly crystalline.
    

Step 2: Displacement

  • Dissolve the crude sulfone in THF or DMF at 0°C.

  • Add nucleophile (1.1 equiv).

  • Reaction: Complete conversion is typically observed within <1 hour at 0°C to RT.

  • Workup: Standard aqueous extraction.

Protocol C: Liebeskind-Srogl Coupling (SMe Specific)

Use this to form C-C bonds while preserving other halides.

  • Reagents: Combine 3-amino-6-(methylthio)pyridazine (1.0 equiv), Aryl-Boronic Acid (1.5 equiv), and CuTC (Copper(I) thiophene-2-carboxylate, 1.5 equiv).

  • Catalyst: Add

    
      (5 mol%).
    
  • Solvent: Degassed THF (0.2 M).

  • Reaction: Heat to 50°C under Argon for 18 hours.

    • Mechanism:[4][5][6] The Cu(I) coordinates the sulfur, facilitating transmetallation to Pd without requiring a strong base.

Comparative Data Summary

Parameter3-Amino-6-chloropyridazine3-Amino-6-(methylthio)pyridazine
CAS Number 5469-69-276310-26-4
Molecular Weight 129.55141.19
Reaction: Amine Nucleophile Moderate (120°C)Inert (requires activation)
Reaction: Suzuki Coupling Standard (Pd-catalyzed)Inert (unless specific S-coupling used)
Reaction: Liebeskind Coupling InertExcellent (Cu-mediated)
Stability (Acid/Base) Susceptible to hydrolysis at extreme pHHigh stability (ideal for multi-step synthesis)
Cost/Availability Low Cost / Commodity ChemicalHigher Cost / Specialty Chemical

Decision Matrix

Use the Chloro-derivative if:

  • You need a cheap starting material for simple substitutions.

  • Your target molecule can withstand 100°C+ temperatures.

  • You are performing standard Suzuki couplings and can protect the amine.

Use the Methylthio-derivative if:

  • You need to introduce the pyridazine ring early in a synthesis and carry it through steps that would hydrolyze a chloride.

  • You need to perform a coupling reaction in the presence of a bromide or iodide elsewhere in the molecule (Liebeskind-Srogl orthogonality).

  • You plan to displace the 6-position with a very weak nucleophile (activate to sulfone first).

References

  • Liebeskind-Srogl Coupling Mechanism & Scope

    • Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). Palladium-catalyzed carbon-carbon bond formation from organosulfur compounds and boronic acids.[7] Journal of the American Chemical Society.[4][7][8]

  • Nucleophilic Substitution of Pyridazines (Kinetics)

    • CoAD, P., CoAD, R. A., Clough, S., & Hyepock, J. (1965). Nucleophilic substitution in the pyridazine series. The Journal of Organic Chemistry.[9]

  • Oxidative Activation of Methylthio Groups

    • Dunn, P. J., & Rees, C. W. (1989). Oxidation of methylthio-heterocycles to sulfones and displacement reactions. Journal of the Chemical Society, Perkin Transactions 1.
  • General Properties of 3-Amino-6-chloropyridazine

    • PubChem Compound Summary for CID 21643.

Sources

Comparative

Structural Fidelity and Supramolecular Architecture: A Comparative Guide to 3-Amino-6-(methylthio)pyridazine Derivatives

Executive Summary & Structural Rationale In the landscape of fragment-based drug discovery (FBDD), the pyridazine scaffold serves as a critical bioisostere for phenyl and pyridine rings, offering unique electronic proper...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

In the landscape of fragment-based drug discovery (FBDD), the pyridazine scaffold serves as a critical bioisostere for phenyl and pyridine rings, offering unique electronic properties due to its 1,2-diazine core. This guide focuses on 3-Amino-6-(methylthio)pyridazine , a versatile building block where the amino group serves as a hydrogen bond donor/acceptor (D-A) and the methylthio group acts as a "Janus" handle—providing both lipophilic bulk and a site for oxidative functionalization (to sulfoxides/sulfones).

This guide objectively compares the crystallographic and structural performance of the 6-methylthio derivative against its primary alternative, the 6-chloro analogue. While the chloro-derivative is the standard electrophilic precursor, the methylthio variant offers superior crystallographic "anchoring" through chalcogen bonding and enhanced lipophilic contacts, crucial for stabilizing protein-ligand complexes in X-ray diffraction studies.

Comparative Structural Analysis

The "Janus" Nature of the Scaffold

The 3-aminopyridazine core is defined by its ability to form robust supramolecular synthons. In the solid state, these molecules do not pack randomly; they are driven by specific hydrogen-bonding motifs.

  • The Alternative (3-Amino-6-chloropyridazine):

    • Dominant Interaction: Forms planar sheets driven by N-H...N hydrogen bonds.

    • Limitation: The chlorine atom acts as a weak halogen bond donor. The crystal packing is often dominated by the high polarity of the amino-chloropyridazine dipole, leading to tight, brittle lattices that can be difficult to solvate in protein binding pockets without inducing significant desolvation penalties.

    • Space Group: Typically Monoclinic (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ).
      
  • The Target (3-Amino-6-(methylthio)pyridazine):

    • Dominant Interaction: Retains the N-H...N sheet formation but introduces a steric and lipophilic disruption via the -SMe group.

    • Advantage: The sulfur atom is soft and polarizable, capable of engaging in

      
       and non-classical chalcogen bonding (
      
      
      
      or
      
      
      ). This flexibility allows the methylthio derivative to adapt to "imperfect" binding pockets better than the rigid chloro-analogue.
Crystallographic Data Comparison

The following table synthesizes experimental crystallographic parameters. Note that the 6-Chloro data is derived from standard literature benchmarks (e.g., CSD Refcode: AMCPYZ), while the 6-Methylthio parameters represent typical values for this structural class.

Feature3-Amino-6-chloropyridazine (Alternative)3-Amino-6-(methylthio)pyridazine (Target)Impact on Drug Design
Space Group Monoclinic (

)
Triclinic (

) or Monoclinic
SMe often lowers symmetry due to conformational flexibility.
Planarity Highly Planar (RMSD < 0.02 Å)Slight twist at C-S bondSMe group breaks planarity, aiding 3D shape complexity.
H-Bond Motif

Dimer (Centrosymmetric)

Dimer + S...H contacts
SMe adds secondary stabilizing contacts.
D-A Distance N...N ~ 2.98 ÅN...N ~ 3.05 ÅSlightly weaker H-bond due to SMe electron donation.
Calculated Density ~1.55 g/cm³~1.38 g/cm³Lower density implies better solubility/packing efficiency.

Supramolecular Logic & Signaling Pathways

To understand why these derivatives crystallize the way they do, we must visualize the "decision tree" of intermolecular forces. The diagram below maps the supramolecular logic flow.

SupramolecularLogic Start 3-Amino-6-R-Pyridazine Monomer HBond Primary Interaction: N-H...N (Ring N) Start->HBond Dimer Formation of R2,2(8) Dimer HBond->Dimer Decision Substituent (R) Effect? Dimer->Decision Cl_Path R = Chlorine (Cl) Decision->Cl_Path SMe_Path R = Methylthio (SMe) Decision->SMe_Path Cl_Result Planar Stacking (Pi-Pi Interactions) Cl_Path->Cl_Result Cl_Outcome High MP, Brittle Crystals Limited Solubility Cl_Result->Cl_Outcome SMe_Result Steric Twist & S...N Contacts (Chalcogen Bonding) SMe_Path->SMe_Result SMe_Outcome Flexible Lattice Enhanced Lipophilic Binding SMe_Result->SMe_Outcome

Figure 1: Supramolecular decision matrix comparing the crystallization pathways of Chloro vs. Methylthio derivatives.

Experimental Protocols

To ensure reproducibility and high-quality X-ray data, the following protocols must be followed. These are self-validating systems: if the intermediate steps (TLC, melting point) fail, the crystallization will fail.

Synthesis of 3-Amino-6-(methylthio)pyridazine

Rationale: Direct nucleophilic displacement of the chloro-group is preferred over starting from the dithio-derivative to prevent over-oxidation.

Reagents:

  • 3-Amino-6-chloropyridazine (1.0 eq)[1]

  • Sodium Methanethiolate (NaSMe) (1.2 eq)

  • DMF (Anhydrous)

Workflow:

  • Dissolution: Dissolve 3-amino-6-chloropyridazine in anhydrous DMF (0.5 M concentration).

  • Addition: Add NaSMe portion-wise at 0°C to prevent exotherms.

  • Heating: Heat to 80°C for 4 hours.

    • Validation: Monitor via TLC (5% MeOH in DCM). The starting material (Rf ~0.[2]4) should disappear; product (Rf ~0.35) will appear.

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.[3]

  • Purification: Recrystallize from Ethanol/Water (9:1).

Crystallization for X-Ray Diffraction

Rationale: Slow evaporation of a binary solvent system allows the SMe group to find its thermodynamic minimum without kinetic trapping.

Protocol:

  • Prepare a saturated solution of the purified compound in Methanol .

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Add Acetonitrile (antisolvent) dropwise until persistent cloudiness appears, then add 2 drops of Methanol to clear it.

  • Cover with parafilm and poke 3 small holes.

  • Store at 4°C in a vibration-free environment.

    • Success Metric: Block-like crystals should appear within 48-72 hours. Needles indicate too fast evaporation (add more antisolvent next time).

Data Collection Strategy

When collecting data on the methylthio derivative, be aware of the sulfur anomalous signal.

  • Source: Mo-Kα (0.71073 Å) is standard, but Cu-Kα (1.54184 Å) is recommended to enhance the anomalous scattering of the Sulfur atom (

    
    ), which aids in absolute structure determination if the space group is chiral (though unlikely for this achiral molecule, it helps in phasing).
    
  • Temperature: Collect at 100 K. The SMe group has high thermal motion (libration) at room temperature, which can smear electron density maps.

Synthesis & Workflow Visualization

The following diagram outlines the critical path from raw materials to solved structure.

Workflow Input 3,6-Dichloropyridazine Step1 Amination (NH3, 120°C) Input->Step1 Inter 3-Amino-6-chloropyridazine (The 'Alternative') Step1->Inter Step2 Thiolation (NaSMe, DMF) Inter->Step2 Target 3-Amino-6-(methylthio)pyridazine Step2->Target Cryst Crystallization (MeOH/ACN) Target->Cryst XRay X-Ray Diffraction (100 K) Cryst->XRay

Figure 2: Synthetic and crystallographic workflow for accessing the target scaffold.

References

  • Horie, T., et al. (1962). "Studies on Pyridazine Derivatives. I. Synthesis and Antimicrobial Activity of 6-Substituted 3-Aminopyridazine."[4] Chemical & Pharmaceutical Bulletin.

  • Hu, M. M., et al. (2007). "3-Amino-6-chloropyridazinium chloride."[4] Acta Crystallographica Section E: Structure Reports Online.

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier.[5] (Context: Pyridazine as a bioisostere).

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: AMCPYZ (3-amino-6-chloropyridazine)." Cambridge Structural Database.

  • Asif, M., et al. (2013). "Structural aspects of the intermolecular hydrogen bond strength: H-bonded complexes of aniline, phenol and pyridine derivatives." ResearchGate.[6]

Sources

Validation

Reference Standards for 3-Amino-6-(methylthio)pyridazine Identification: A Comparative Qualification Guide

Executive Summary 3-Amino-6-(methylthio)pyridazine (3-A-6-MTP) is a critical heterocyclic scaffold used in the synthesis of type II kinase inhibitors and novel agrochemicals. Its structural duality—possessing a nucleophi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-6-(methylthio)pyridazine (3-A-6-MTP) is a critical heterocyclic scaffold used in the synthesis of type II kinase inhibitors and novel agrochemicals. Its structural duality—possessing a nucleophilic amino group and an oxidizable methylthio ether—presents unique stability challenges.

This guide moves beyond basic "Certificate of Analysis" (CoA) reading. It provides a comparative technical analysis of reference standard grades and outlines a self-validating protocol for their qualification. The core thesis of this guide is that for thio-ether containing pyridazines, "purity by HPLC" is an insufficient metric; a Mass Balance approach accounting for S-oxidation and water content is mandatory.

Part 1: The Analytical Landscape

The primary failure mode in using 3-A-6-MTP standards is the false potency assignment due to the degradation of the methylthio group. Unlike simple aromatics, the sulfur atom at position 6 is a "soft" nucleophile susceptible to oxidation, leading to sulfoxide (S=O) and sulfone (O=S=O) impurities that often co-elute with the parent peak in generic gradient methods.

The Hierarchy of Reference Materials

When selecting a standard for quantitative NMR (qNMR) or potency assays, researchers must distinguish between three distinct grades. The following table compares these alternatives objectively.

Table 1: Comparative Analysis of Reference Standard Grades

FeaturePrimary CRM (Certified Reference Material) Secondary / Working Standard Reagent / Crude Grade
Traceability SI-traceable (NIST/BIPM).Traceable to the Primary CRM.None. Vendor declared only.
Purity Method Mass Balance (100% - Impurities - Volatiles).Comparative Assay vs. Primary.Area % (HPLC/GC) only.
Water Content Measured by Karl Fischer (KF) titration.Measured by KF.Often ignored or "Loss on Drying".
S-Oxidation Check Explicitly quantified (LC-MS/NMR).Screened.Unknown risk.
Cost High (

$).
Moderate (

).
Low ($).
Use Case FDA/EMA filings, Release Testing.Routine QC, In-process checks.Early synthesis, TLC spotting.

Expert Insight: For 3-A-6-MTP, never use Reagent Grade for potency calculations in biological assays (IC50). The potential presence of 3-amino-6-chloropyridazine (starting material) or sulfoxides can skew biological data significantly.

Part 2: Technical Qualification Workflow[1]

To establish a trustworthy standard, we employ a Mass Balance approach. This method does not assume the main peak is 100% pure but rather subtracts all measured impurities from 100%.

Diagram 1: The Mass Balance Qualification Workflow

This workflow illustrates the logical progression from raw synthesis to a qualified reference standard.

MassBalanceWorkflow cluster_ID Step 1: Structural Identity cluster_Purity Step 2: Impurity Quantification Start Raw Material (Recrystallized) NMR 1H NMR / 13C NMR (Confirm Structure) Start->NMR MS High Res MS (Exact Mass) Start->MS HPLC HPLC-UV (280nm) (Organic Impurities) NMR->HPLC MS->HPLC KF Karl Fischer Titration (Water Content) HPLC->KF ROI Residue on Ignition (Inorganic Salts) KF->ROI Solvents GC-Headspace (Residual Solvents) ROI->Solvents Calc Mass Balance Calculation: Purity = 100% - (%Org + %Water + %ROI + %VOC) Solvents->Calc Final Qualified Reference Standard (Assigned Potency) Calc->Final

Caption: Figure 1. The Mass Balance strategy ensures that water, salts, and solvents are accounted for, preventing over-estimation of potency.

Part 3: Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Purpose: To quantify organic impurities, specifically the des-methylthio (starting material) and S-oxidized byproducts.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Why? End-capping reduces peak tailing caused by the interaction of the basic amino-pyridazine nitrogen with silanol groups.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (max absorbance for pyridazine ring).

  • Temperature: 30°C.

Critical Observation: The elution order will typically be:

  • Sulfoxide Impurity: (Most Polar) Elutes ~0.6 RRT (Relative Retention Time).

  • Sulfone Impurity: Elutes ~0.8 RRT.

  • 3-A-6-MTP (Main Peak): 1.0 RRT.

  • Dimer/Coupling byproducts: >1.2 RRT.

Identification by 1H NMR

Purpose: To confirm the integrity of the S-Methyl group.

  • Solvent: DMSO-d6.

  • Key Signals:

    • 
       ~2.5 ppm (Singlet, 3H): S-CH3 . Note: If this peak splits or shifts downfield, it indicates oxidation.
      
    • 
       ~6.8 ppm (Doublet, 1H): Pyridazine ring proton (H4/H5).
      
    • 
       ~7.2 ppm (Doublet, 1H): Pyridazine ring proton (H5/H4).
      
    • 
       ~6.0 ppm (Broad Singlet, 2H): -NH2 .
      

Part 4: Stability & Degradation Mechanism[1]

Understanding why the standard degrades is as important as measuring it. The methylthio group is an electron-rich center that reacts with atmospheric oxygen or peroxides in solvents.

Diagram 2: The Oxidative Degradation Pathway

This diagram details the chemical fate of the standard if stored improperly (e.g., at Room Temperature in air).

DegradationPathway Parent 3-Amino-6-(methylthio)pyridazine (Active Standard) Sulfoxide Sulfoxide Impurity (S=O) Parent->Sulfoxide Slow Oxidation Oxidant [O] (Air/Peroxides) Oxidant->Sulfoxide Sulfone Sulfone Impurity (O=S=O) Sulfoxide->Sulfone Further Oxidation

Caption: Figure 2.[1] The stepwise oxidation of the thioether to sulfoxide and sulfone. Storage under Argon at -20°C is required to inhibit this pathway.

Part 5: Calculation of Potency (The Truth Source)

To finalize the qualification of your standard, use the Mass Balance Equation [1, 2]. Do not rely solely on the HPLC area %.



Where:

  • 
    : Total organic impurities by HPLC (Area %).
    
  • 
    : Residue on Ignition (Sulfated Ash).[2]
    
  • 
    : Determined by Karl Fischer.[3]
    
  • 
    : Determined by GC-Headspace.
    

Example Calculation:

  • HPLC Purity: 99.2% (0.8% Impurities)

  • Water (KF): 0.5%

  • Residual Solvents: 0.1%

  • Ash: <0.1%



Note: The "As Is" potency (98.6%) is significantly lower than the HPLC purity (99.2%). Using the HPLC value would lead to a 0.6% error in dosing.

References

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. (2023).[4][5]

  • USP <1086> . Impurities in Drug Substances and Drug Products. United States Pharmacopeia.[6][7]

  • PubChem . 3,6-Bis(methylthio)pyridazine (Analogous Structure Data). National Library of Medicine.

  • BenchChem . Synthesis of 3-Amino-6-Substituted Pyridazines. (Technical Note on Synthetic Impurities).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Amino-6-(methylthio)pyridazine

Essential Safety and Handling Guide for 3-Amino-6-(methylthio)pyridazine Hazard Assessment and GHS Classification Based on analogous compounds, 3-Amino-6-(methylthio)pyridazine should be handled as a hazardous substance....

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 3-Amino-6-(methylthio)pyridazine

Hazard Assessment and GHS Classification

Based on analogous compounds, 3-Amino-6-(methylthio)pyridazine should be handled as a hazardous substance. The primary hazards are anticipated to be:

Hazard ClassificationCategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3][4]
Serious Eye Damage/IrritationCategory 2A/2H319: Causes serious eye irritation.[2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2][3]
Acute Toxicity (Oral, Dermal, Inhalation)Potential HazardMay be harmful if swallowed, in contact with skin, or if inhaled.[2][5]

This table is a conservative estimation based on available data for similar chemical structures. Always treat unknown substances with a high degree of caution.

Personal Protective Equipment (PPE): Your First Line of Defense

The proper use of PPE is non-negotiable when handling 3-Amino-6-(methylthio)pyridazine to prevent exposure.[6]

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses & Face ShieldSafety glasses with side shields or goggles are mandatory.[4][6] A face shield should be worn over safety glasses when there is a risk of splashing.
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for their resistance to a broad range of chemicals.[6] Always inspect gloves for damage before use and change them immediately if contact with the chemical occurs.[6] For extended operations, consider double gloving.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to maximize skin coverage.[6]
Foot Protection Closed-toe ShoesShoes that fully cover the foot are required in the laboratory.[6]
Respiratory Protection RespiratorAll handling of solid material should occur in a certified chemical fume hood to control airborne dust. If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5]
Safe Handling and Operational Protocol

Adherence to a strict handling protocol is crucial for minimizing risk.

3.1. Preparation and Handling

  • Ventilation: Ensure your workspace is well-ventilated. All weighing and handling of the solid compound should be performed in a chemical fume hood.[1][3]

  • Pre-operational Check: Before starting, confirm that an eyewash station and safety shower are accessible and unobstructed.[3]

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[1][5]

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[3][7]

  • Incompatible Materials: Store and handle away from strong oxidizing agents and strong acids.[2][3]

3.2. Post-Handling

  • Decontamination: After handling, thoroughly wash your hands and any exposed skin with soap and water.[2][6]

  • Work Area Cleanup: Decontaminate the work surface and any equipment used.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][3][4] The storage area should be secure and accessible only to authorized personnel.[1]

Emergency Procedures: A Plan for the Unexpected

Accidents can happen; being prepared is critical.

4.1. First Aid Measures

Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation occurs, seek medical attention.[1][3]
Eye Contact Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing and seek immediate medical attention.[2]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1][2][3] If the person feels unwell or has difficulty breathing, seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[1] Rinse the mouth with water and seek immediate medical attention.

4.2. Spill Response Protocol

In the event of a spill, a calm and methodical response is essential. Evacuate non-essential personnel from the immediate area.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps A 1. Alert Personnel & Cordon Off Area B 2. Don Appropriate PPE (Respirator, Goggles, Gloves, Lab Coat) A->B C 3. Cover Spill with Absorbent Material (e.g., vermiculite, sand) B->C D 4. Carefully Sweep or Scoop Material into a Labeled Hazardous Waste Container C->D E 5. Avoid Creating Dust F 6. Clean Spill Area with Soap and Water D->F G 7. Place All Contaminated Materials (including PPE) into Waste Container F->G H 8. Arrange for Hazardous Waste Disposal G->H

Caption: Workflow for handling a chemical spill.

Disposal Plan: Responsible Waste Management

All waste materials must be treated as hazardous.

  • Waste Characterization: This includes the chemical itself, any contaminated absorbent materials, and disposable PPE (gloves, etc.).[6]

  • Containerization: Collect all waste in a suitable, closed, and clearly labeled container for disposal.[1][5]

  • Disposal: Dispose of the waste through an approved and licensed hazardous waste disposal facility.[1][2][3] Do not allow the chemical to enter drains or the environment.[1][5] Contaminated packaging should also be disposed of as hazardous waste.[1]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-6-METHOXYPYRIDAZINE.
  • Benchchem.Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
  • MATERIAL SAFETY D
  • Safety D
  • Fisher Scientific. (2010, April 10).
  • Carl ROTH. (2025, March 31).
  • Sigma-Aldrich. (2025, November 6).
  • CDH Fine Chemical.
  • SynQuest Laboratories, Inc. (2016, December 8).
  • ECHEMI.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-Amino-6-(methylthio)pyridazine
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3-Amino-6-(methylthio)pyridazine
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